Methanesulfonyl azide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-diazomethanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH3N3O2S/c1-7(5,6)4-3-2/h1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHQIGUWUNPQBJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH3N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80339446 | |
| Record name | Methanesulfonyl azide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80339446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
121.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1516-70-7 | |
| Record name | Methanesulfonyl azide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80339446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Methanesulfonyl Azide: Chemical Properties, Stability, and Handling Guide
[1]
Executive Summary
Methanesulfonyl azide (MsN 3 ), also known as mesyl azide, is a high-efficiency diazo transfer reagent widely utilized in organic synthesis for the preparation of α -diazocarbonyl compounds.[1][2][3][4][5][6][7] While it offers superior atom economy and simplified purification compared to the traditional p -toluenesulfonyl azide (tosyl azide), it possesses a significantly more aggressive energetic profile.
This technical guide provides a rigorous analysis of the physicochemical properties, stability metrics, and safety protocols required for the use of MsN 3 . It is designed for researchers who require high-purity diazo transfer capabilities but must mitigate the risks associated with low-molecular-weight sulfonyl azides.
Part 1: Chemical Identity & Physical Properties[7][8]
Methanesulfonyl azide is characterized by its low molecular weight and high nitrogen content, factors that contribute to both its synthetic efficiency and its thermodynamic instability.
Table 1: Physicochemical Profile
| Property | Data | Notes |
| IUPAC Name | Methanesulfonyl azide | Common: Mesyl azide |
| CAS Number | 1516-70-7 | |
| Formula | CH 3 SO 2 N 3 | |
| Molecular Weight | 121.12 g/mol | High atom economy relative to TsN 3 (197.21 g/mol ) |
| Appearance | Colorless oil or low-melting solid | MP: ~18°C |
| Boiling Point | ~60°C at 17 Torr | Do not distill. Decomposition risk.[2][6][7] |
| Density | 1.436 g/cm³ | at 20°C |
| Solubility | Soluble in Et 2 O, MeCN, Acetone | Byproduct (MsNH 2 ) is water-soluble |
Part 2: Stability & Safety Profile (Critical)
Warning: MsN 3 is an energetic material.[3][8][9] Unlike tosyl azide, which is often stabilized by the aromatic ring, the small methyl group in MsN 3 offers little steric or electronic stabilization to the sulfonyl azide moiety.
Thermal Stability & Decomposition
Differential Scanning Calorimetry (DSC) data indicates that MsN 3 undergoes exothermic decomposition with a high energy release.
-
Onset Temperature ( Tonset ): ~120°C
-
Yoshida Correlation: The combination of Tonset and ΔHD places MsN 3 in the "Potential Explosion" zone.
Shock and Friction Sensitivity
MsN 3 is reported to have higher impact sensitivity than tosyl azide and p -acetamidobenzenesulfonyl azide ( p -ABSA).
-
Impact Sensitivity: High.[5] Can detonate under standard drop-weight tests.
-
Friction Sensitivity: Moderate to High. Avoid ground glass joints.
Chemical Incompatibility Hazards
-
Halogenated Solvents: Do NOT use dichloromethane (DCM) or chloroform with sodium azide precursors during synthesis.[6] This can generate diazidomethane or triazidomethane , which are extremely unstable explosives.[6]
-
Metals: Avoid contact with metal spatulas or needles.[6] Formation of transition metal azides (e.g., Copper(II) azide) creates primary explosives that are far more sensitive than the organic reagent itself.
Safety Decision Logic
The following decision tree outlines the operational logic for selecting and handling MsN 3 .
Figure 1: Decision matrix for selecting MsN 3 versus safer alternatives like p-ABSA.
Part 3: Synthesis & Preparation[2][3][4][5][6][7][11]
Due to the explosion hazard of pure MsN 3 , in-situ generation is the authoritative standard for modern applications.
Synthesis Mechanism
The synthesis involves a nucleophilic substitution of the chloride in methanesulfonyl chloride by the azide ion.[6]
Figure 2: Nucleophilic substitution pathway for MsN 3 formation.
Protocol: In-Situ Generation (Recommended)
Objective: Generate MsN 3 for immediate consumption in a diazo transfer reaction, avoiding isolation.
Reagents:
-
Methanesulfonyl chloride (MsCl): 1.0 equiv
-
Sodium Azide (NaN 3 ): 1.1 equiv
-
Sodium Bicarbonate (NaHCO 3 ): 1.0 equiv
-
Solvent: Acetonitrile (MeCN) or THF/H 2 O mixture.
Step-by-Step Methodology:
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar (Teflon-coated, no cracks), suspend NaN 3 and NaHCO 3 in MeCN.
-
Addition: Cool the suspension to 0°C. Add MsCl dropwise over 15 minutes.
-
Note: The reaction is exothermic.[9] Maintain T < 10°C.
-
-
Activation: Stir at room temperature for 2 hours. The formation of a fine precipitate (NaCl) indicates reaction progress.
-
Usage: The resulting supernatant contains MsN 3 and can be added directly to the solution containing the activated methylene substrate and base (e.g., Triethylamine or DBU).
Self-Validating Check:
-
Visual: Appearance of white NaCl precipitate.
-
TLC: Check for disappearance of MsCl (though MsCl is not UV active, the absence of smell/fumes is a crude indicator; precise monitoring can be done via NMR if needed).
Part 4: Applications & Reactivity[2]
Diazo Transfer Reaction (Regitz Transfer)
The primary application of MsN 3 is the transfer of a diazo group ( =N2 ) to an activated methylene position.[4]
Advantages over Tosyl Azide:
-
Workup: The byproduct, methanesulfonamide (MsNH 2 ), is highly water-soluble.[1][3] It can be removed by simple washing with 5% NaOH or even water, whereas tosyl amide often requires chromatography.
-
Atom Economy: Less mass is wasted on the sulfonyl leaving group.[1]
Figure 3: Mechanism of the Regitz diazo transfer using MsN 3 .
Click Chemistry & Cycloadditions
While less common than alkyl azides, MsN 3 can participate in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) to form N -sulfonyl triazoles. These products are unique because the sulfonyl group activates the triazole ring, making it a reactive intermediate for transannulation reactions (e.g., forming ketenimines).
Part 5: Storage and Disposal[9]
Storage
-
Temperature: Store below 5°C.
-
Light: Protect from light (amber vials).
-
State: Preferably store as a solution in a non-halogenated solvent (e.g., Toluene or Et 2 O). Never store pure MsN 3 for extended periods.
Disposal Protocol
-
Dilution: Dilute the reaction mixture significantly with solvent.
-
Quenching: Treat the azide waste with an excess of saturated aqueous sodium nitrite (NaNO 2 ) followed by slow acidification with dilute H 2 SO 4 . This converts the azide ion into nitrous oxide (N 2 O) and nitrogen (N 2 ).
-
Reaction: 2NaN3+2HNO2→3N2+2NO+2NaOH (Conceptually; actual quenching often uses specific commercial protocols or phosphines).
-
-
Alternative Quench: Reaction with triphenylphosphine to form the phosphinimine (Staudinger reduction), followed by hydrolysis.
References
-
Organic Chemistry Portal. Diazo-Transfer Reactions to 1,3-Dicarbonyl Compounds with Tosyl Azide (Comparison).[Link]
-
Green, S. P., et al. Thermal Stability and Explosive Hazard Assessment of Diazo Compounds and Diazo Transfer Reagents. Organic Process Research & Development, 2020. [Link]
-
PubChem. Methanesulfonyl Azide Compound Summary. National Library of Medicine. [Link][7]
Sources
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- 2. cora.ucc.ie [cora.ucc.ie]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Buy Methanesulfonyl azide | 1516-70-7 [smolecule.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Methanesulfonyl azide - Wikipedia [en.wikipedia.org]
- 8. chemicalbook.com [chemicalbook.com]
- 9. Thermal Stability and Explosive Hazard Assessment of Diazo Compounds and Diazo Transfer Reagents - PMC [pmc.ncbi.nlm.nih.gov]
Advanced Mechanistic Guide: Methanesulfonyl Azide (MsN₃) in Diazo Transfer
[1][2]
Executive Summary
Methanesulfonyl azide (MsN₃) has emerged as a high-efficiency reagent for Regitz diazo transfer , facilitating the conversion of activated methylene compounds into α -diazo carbonyls.[1] While classically overshadowed by Tosyl Azide (TsN₃), MsN₃ offers superior atom economy and a distinct purification advantage: its byproduct, methanesulfonamide, is water-soluble and easily removed via aqueous extraction.[2][1][3][4] However, this utility comes with a heightened safety profile; MsN₃ is a low-molecular-weight energetic material. This guide details the mechanistic underpinnings of MsN₃, provides a validated in situ generation protocol to mitigate explosion risks, and compares its efficacy against modern alternatives like Imidazole-1-sulfonyl azide.
Strategic Context: Reagent Selection in Diazo Transfer
The choice of diazo transfer reagent dictates the purification burden and safety parameters of the reaction. MsN₃ occupies a specific niche for scale-up where chromatographic purification is undesirable.
Comparative Analysis of Diazo Transfer Reagents
| Feature | Methanesulfonyl Azide (MsN₃) | Tosyl Azide (TsN₃) | Imidazole-1-sulfonyl Azide (ISA) | p-ABSA |
| Atom Economy | High (MW: 121.1 g/mol ) | Moderate (MW: 197.2 g/mol ) | Moderate | Low |
| Byproduct | Methanesulfonamide (Water soluble) | p-Toluenesulfonamide (Precipitates/Organic soluble) | Imidazole sulfonamide | Sulfonamide (Precipitates) |
| Purification | Aqueous Wash (Base) | Chromatography / Filtration | Acidic Wash | Filtration |
| Stability | Low (Shock/Heat Sensitive) | Moderate (Still explosive) | High (Shelf-stable solid) | High |
| Reactivity | High (Less steric bulk) | Moderate | High | Moderate |
Critical Insight: Use MsN₃ when you need to avoid column chromatography. Use ISA if shelf-stability and safety are the primary constraints.
Mechanism of Action
The efficacy of MsN₃ relies on the Regitz Diazo Transfer mechanism. This process involves a nucleophilic attack by a carbon enolate onto the terminal nitrogen of the sulfonyl azide, followed by a fragmentation sequence.
Phase 1: In Situ Generation (The Safety Pathway)
Due to its explosive nature, MsN₃ is best generated in situ from methanesulfonyl chloride (MsCl) and sodium azide (NaN₃).[1]
-
Pathway A (Direct Substitution): SN2 attack of azide anion on the sulfonyl sulfur.
-
Pathway B (Sulfene Intermediate): Elimination of HCl by base (if present) to form a sulfene ( CH2=SO2 ), followed by azide addition.
-
Note: In standard aqueous/acetonitrile protocols without strong base during the generation step, Pathway A dominates.
Phase 2: The Regitz Transfer Cycle
-
Enolization: Base (e.g., TEA, DBU) deprotonates the activated methylene substrate (1), generating an enolate (2).
-
Nucleophilic Attack: The enolate attacks the terminal ( γ ) nitrogen of MsN₃ (3). This is the rate-determining step in many cases.
-
Triazene Formation: A tetrahedral triazene intermediate (4) is formed. The negative charge is delocalized on the sulfonamide nitrogen.
-
Fragmentation: The intermediate undergoes an intramolecular elimination. The weak N-N bond breaks, releasing the diazo compound (5) and the methanesulfonamidate anion (6).
Visualization: Mechanistic Pathway
Figure 1: The Regitz diazo transfer mechanism utilizing MsN₃. The critical step is the fragmentation of the triazene intermediate, yielding the diazo product and the water-soluble sulfonamide.
Validated Experimental Protocol
Safety Warning: Methanesulfonyl azide is a potential explosive.[2][1][3][5][6] Never isolate it in neat form. Always maintain it in solution. Perform all reactions behind a blast shield. Do not use metal spatulas (potential for heavy metal azide formation).[5]
Protocol: Telescoped In Situ Diazo Transfer
This protocol avoids the isolation of MsN₃, combining generation and transfer into a streamlined workflow.
Reagents:
-
Substrate (e.g., β -ketoester): 1.0 equiv
-
Methanesulfonyl chloride (MsCl): 1.1 equiv
-
Sodium Azide (NaN₃): 1.1 equiv
-
Base (Triethylamine or DBU): 1.1 - 1.5 equiv
-
Solvent: Acetonitrile ( CH3CN ) / Water (ratio optimized for solubility, typically 10:1)
Step-by-Step Methodology:
-
MsN₃ Generation:
-
Diazo Transfer:
-
Cool the MsN₃ solution to 0°C.[2]
-
Add the activated methylene substrate (1.0 equiv).
-
Add the Base (TEA/DBU) dropwise. Exothermic step—control temperature.
-
Allow to warm to Room Temperature (RT) and stir until substrate is consumed (typically 2-12 hours).
-
-
Workup (The Purification Advantage):
-
Dilute reaction mixture with Ethyl Acetate (EtOAc) or DCM.
-
Wash 1: 10% Aqueous NaOH (or saturated NaHCO3 ). Crucial Step: This converts the methanesulfonamide byproduct into its highly soluble salt, removing it into the aqueous phase.[1]
-
Wash 2: Brine.[2]
-
Dry organic layer over Na2SO4 , filter, and concentrate carefully (do not heat to dryness if product is unstable).
-
Visualization: Experimental Workflow
Figure 2: Telescoped workflow for safe handling of MsN₃. The basic wash (Step 5) is the key differentiator, removing the byproduct without chromatography.
Applications in Drug Discovery
In drug development, MsN₃ is utilized for:
-
Late-Stage Functionalization: Introducing diazo handles into complex scaffolds for subsequent C-H insertion or cyclopropanation.
-
Photoaffinity Labeling: Creating diazo-based probes that crosslink with target proteins upon UV irradiation.
-
Click Chemistry Precursors: While less common than direct azide use, diazo compounds can be precursors to pyrazoles via [3+2] cycloaddition.
References
-
Lynch, D., et al. (2019).[3][7][8] Mechanistic Study of In Situ Generation and Use of Methanesulfonyl Azide as a Diazo Transfer Reagent with Real-Time Monitoring by FlowNMR. European Journal of Organic Chemistry. Link[7]
-
Taber, D. F., et al. (1986). Mesyl Azide: A Superior Reagent for Diazo Transfer. Journal of Organic Chemistry. Link
-
Goddard-Borger, E. D., & Stick, R. V. (2007).[9] An Efficient, Inexpensive, and Shelf-Stable Diazotransfer Reagent: Imidazole-1-sulfonyl Azide Hydrochloride.[9] Organic Letters. Link
-
Presset, M., et al. (2011).[10] Diazo-Transfer Reactions to 1,3-Dicarbonyl Compounds with Tosyl Azide. Synthesis. Link
-
BenchChem. (2025).[2][5] A Comparative Guide to Methanesulfonyl Azide and Tosyl Azide in Diazo Transfer Reactions. Link
Sources
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- 3. cora.ucc.ie [cora.ucc.ie]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Methanesulfonyl azide - Wikipedia [en.wikipedia.org]
- 7. DSpace [cora.ucc.ie]
- 8. researchgate.net [researchgate.net]
- 9. Azide synthesis by diazotransfer [organic-chemistry.org]
- 10. Diazo-Transfer Reactions to 1,3-Dicarbonyl Compounds with Tosyl Azide [organic-chemistry.org]
Structural Characterization and Application of Methanesulfonyl Azide: An In-Depth NMR Guide
Introduction: The Evolution of Diazo Transfer Reagents
Diazo transfer reactions are foundational in organic synthesis, particularly for generating α-diazo carbonyl compounds used in Wolff rearrangements, cyclopropanations, and click chemistry[1]. Historically, tosyl azide (TsN₃) was the standard reagent for these transformations. However, methanesulfonyl azide (MsN₃) has emerged as a superior alternative in modern drug development and synthetic workflows[2].
The primary advantages of MsN₃ lie in its high atom economy and the high aqueous solubility of its byproduct, methanesulfonamide (MsNH₂), which allows for purification via a simple aqueous wash rather than exhaustive chromatography[2]. Because MsN₃ is an energetic, shock-sensitive compound, in situ generation followed by immediate structural validation via Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for safe and efficient scale-up[3].
Physical Profile and Comparative Advantages
Understanding the physical properties of MsN₃ is critical for designing safe experimental workflows. The choice of diazo transfer agent dictates not only the reaction efficiency but also the downstream purification strategy.
| Property / Reagent | Methanesulfonyl Azide (MsN₃) | Tosyl Azide (TsN₃) |
| Chemical Formula | CH₃SO₂N₃ | C₇H₇SO₂N₃ |
| Molecular Weight | 121.12 g/mol [1] | 197.21 g/mol |
| Atom Economy | High[2] | Low |
| Reaction Byproduct | Methanesulfonamide (MsNH₂) | p-Toluenesulfonamide (TsNH₂) |
| Byproduct Removal | Simple aqueous extraction[2] | Often requires column chromatography |
| Safety Profile | Explosive; requires in situ use[4] | Explosive; thermally unstable |
Structural Characterization via NMR Spectroscopy
The self-validating nature of NMR makes it the ideal analytical tool for confirming the synthesis and purity of MsN₃. The structural simplicity of the molecule—consisting of a single methyl group attached to a strongly electron-withdrawing sulfonyl azide moiety—yields highly diagnostic NMR spectra.
Causality of Chemical Shifts:
-
¹H NMR (CDCl₃, 400 MHz): The three equivalent protons of the methyl group appear as a sharp, distinct singlet at δ 3.25 ppm [5]. This significant downfield shift (compared to a standard alkane methyl group) is caused by the strong inductive electron-withdrawing effect of the adjacent -SO₂N₃ group, which severely deshields the protons.
-
¹³C NMR (CDCl₃, 100 MHz): The single carbon environment resonates at δ 42.8 ppm [5].
-
Impurity Tracking (The Self-Validating Metric): The primary precursor, methanesulfonyl chloride (MsCl), exhibits a ¹H NMR singlet at δ 3.79 ppm [3]. The 0.54 ppm difference between the starting material and the product allows for precise, real-time reaction monitoring. The absence of the 3.79 ppm peak guarantees that no highly reactive acid chloride remains to interfere with downstream substrates.
| Nucleus | Solvent | Multiplicity | Chemical Shift (δ, ppm) | Assignment |
| ¹H | CDCl₃ | Singlet (3H) | 3.25 | CH₃-SO₂N₃[5] |
| ¹³C | CDCl₃ | Singlet (1C) | 42.8 | CH₃-SO₂N₃[5] |
| ¹H (Precursor) | CDCl₃ | Singlet (3H) | 3.79 | CH₃-SO₂Cl (MsCl)[3] |
Experimental Protocol: In Situ Generation and Self-Validating NMR Workflow
To mitigate the explosion hazards associated with isolating pure MsN₃[4], the following protocol describes the in situ generation of the reagent, integrated with a self-validating NMR check.
Step-by-Step Methodology:
-
Preparation of the Azide Source: In a round-bottom flask (or continuous flow reactor) equipped with a magnetic stirrer, dissolve sodium azide (NaN₃, 1.2 equivalents) in a biphasic mixture of water and acetonitrile[6].
-
Temperature Control: Cool the reaction vessel to 0 °C using an ice bath to safely control the exothermic nature of the nucleophilic substitution reaction[6].
-
Reagent Addition: Slowly add methanesulfonyl chloride (MsCl, 1.0 equivalent) dropwise to the vigorously stirring solution[6].
-
Base Acceleration: The addition of a catalytic amount of triethylamine (Et₃N) rapidly accelerates the formation of MsN₃ via a highly reactive sulfene or methanesulfonyl triethylammonium intermediate[7].
-
Self-Validating NMR Aliquot Check:
-
Extract a 0.1 mL aliquot of the organic layer.
-
Dilute in 0.5 mL CDCl₃.
-
Acquire a rapid ¹H NMR spectrum.
-
Validation Logic: The generation is deemed complete and safe for the next step when the integration of the MsCl peak at 3.79 ppm reaches zero, and the MsN₃ peak at 3.25 ppm reaches its maximum relative integration[3]. If a peak at 3.79 ppm persists, additional stirring time is required.
-
-
Diazo Transfer: Once NMR validation is complete, the active methylene substrate and additional base (e.g., DBU or Et₃N) are added directly to the reaction vessel to initiate the diazo transfer[1].
Caption: Workflow for in situ generation and real-time NMR validation of methanesulfonyl azide.
Mechanistic Insights: The Diazo Transfer Pathway
The utility of MsN₃ is fully realized during the diazo transfer process. The mechanism relies on the electrophilicity of the terminal nitrogen of the azide group.
-
Enolization: The base deprotonates the active methylene compound, forming a nucleophilic enolate or carbanion intermediate.
-
Nucleophilic Attack: The carbanion attacks the terminal electrophilic nitrogen of MsN₃, forming a transient triazene intermediate.
-
Fragmentation: The triazene intermediate undergoes base-mediated fragmentation. The N-N bond cleaves, yielding the desired α-diazo compound and methanesulfonamide (MsNH₂) as the byproduct.
The high water solubility of MsNH₂ ensures that a simple aqueous wash completely removes the byproduct, leaving the pure diazo compound in the organic phase[2].
Caption: Mechanistic pathway of base-mediated diazo transfer utilizing methanesulfonyl azide.
Conclusion
Methanesulfonyl azide represents a critical advancement in diazo transfer chemistry, marrying high atom economy with simplified downstream purification. By leveraging precise NMR characterization—specifically tracking the shift from 3.79 ppm (MsCl) to 3.25 ppm (MsN₃)—researchers can establish a self-validating, in situ workflow that maximizes both synthetic yield and laboratory safety.
References
Sources
Thermodynamic Stability and Decomposition Kinetics of Methanesulfonyl Azide: A Technical Guide for Safe Process Chemistry
Executive Summary
Methanesulfonyl azide (MsN3, mesyl azide) is a highly efficient, atom-economical diazo transfer reagent widely utilized in the synthesis of α-diazocarbonyl compounds. Despite its synthetic utility, its application at scale is severely bottlenecked by its thermodynamic instability, shock sensitivity, and risk of catastrophic thermal runaway. This technical guide provides an authoritative analysis of the thermodynamic boundaries and decomposition kinetics of MsN3. By understanding the causality behind its explosive nature, process chemists can design self-validating, continuous-flow protocols that harness the reagent's reactivity while strictly mitigating operational hazards.
Thermodynamic Profile and Thermal Decomposition Kinetics
The core hazard of MsN3 lies in the massive internal energy stored within the linear azide functional group. To safely handle this reagent, one must understand its thermal boundaries. Differential Scanning Calorimetry (DSC) and Accelerating Rate Calorimetry (ARC) studies reveal that sulfonyl azides exhibit a dangerously high average decomposition enthalpy ( ΔHD ) of approximately -201 kJ/mol [1].
The onset temperature ( Tonset ) for the exothermic decomposition of MsN3 typically occurs between 100 °C and 120 °C [1]. Unlike standard donor/acceptor diazo compounds—which generally release around -102 kJ/mol upon decomposition—the sulfonyl azide functional group confers nearly double the energetic release [1]. This massive exotherm, coupled with the rapid generation of nitrogen gas, leads to an uncontrollable pressure spike that can easily rupture standard batch reaction vessels if the heat removal capacity is exceeded.
Table 1: Comparative Thermodynamic Stability of Diazo Transfer Reagents
| Reagent | Tonset (°C) | ΔHD (kJ/mol) | Impact Sensitivity | Hazard Profile |
| Methanesulfonyl Azide (MsN3) | ~100 - 120 | -201 | High | Explosive, shock-sensitive |
| Tosyl Azide (TsN3) | ~120 | -200 | High | Explosive, shock-sensitive |
| p-ABSA | ~100 | -195 | Low to Moderate | Safer alternative for batch processes |
| Ethyl diazoacetate (EDA) | ~75 - 85 | -102 | Moderate | Exothermic decomposition |
Mechanistic Pathways of Decomposition
Understanding the causality behind MsN3's explosivity requires examining its molecular decomposition pathway. Thermal or photochemical activation of MsN3 drives the irreversible, entropically favored extrusion of molecular nitrogen ( N2 ). This step generates a highly reactive methanesulfonyl nitrene intermediate ( CH3SO2N ) [2].
The nitrene initially forms in an excited singlet state but rapidly undergoes intersystem crossing to a more stable triplet ground state. From this highly reactive intermediate, the system can undergo two primary degradation pathways:
-
Rearrangement (Pathway A): The nitrene undergoes a pseudo-Curtius rearrangement to form a sulfonylamine ( CH3N=SO2 ).
-
Fragmentation (Pathway B): Complete homolytic breakdown into sulfur dioxide ( SO2 ) and methyl radicals, generating further gaseous byproducts that multiply the explosive pressure wave.
Thermal decomposition pathway of methanesulfonyl azide highlighting nitrene formation.
Process Safety: The Shift from Batch to Continuous Flow
Because the ΔHD is -201 kJ/mol [1], any accumulation of MsN3 in a batch reactor poses a catastrophic risk if the cooling system fails. To establish a self-validating safety system, modern process chemistry mandates the use of continuous-flow microreactors.
Flow chemistry is chosen not merely for yield optimization, but because the microreactor's high surface-area-to-volume ratio ensures instantaneous heat dissipation. By generating MsN3 in situ and immediately consuming it (telescoping) in a subsequent reactor coil, the steady-state inventory of the explosive azide is kept at the milligram scale [3].
Mechanistic monitoring via FlowNMR has proven that the addition of triethylamine ( Et3N ) significantly accelerates the formation of MsN3 from methanesulfonyl chloride (MsCl) and sodium azide ( NaN3 ). This acceleration is mediated by a highly reactive sulfene or methanesulfonyl triethylammonium intermediate, allowing the generation step to reach completion within a short residence time [3].
Continuous-flow setup for the in situ generation and consumption of methanesulfonyl azide.
Experimental Protocol: Safe In Situ Generation and Diazo Transfer
The following step-by-step methodology outlines a self-validating continuous-flow protocol. The inclusion of an in-line quench acts as a chemical failsafe, guaranteeing that no unreacted explosive azide exits the flow setup [3].
Materials & Equipment:
-
3-Channel Syringe or HPLC pump system.
-
PTFE reactor coils (1.0 mm internal diameter).
-
PTFE T-piece micromixers.
Step-by-Step Methodology:
-
Preparation of Reagent Streams:
-
Stream A: Prepare a 0.5 M solution of methanesulfonyl chloride (MsCl) and 0.5 M triethylamine ( Et3N ) in acetonitrile.
-
Stream B: Prepare a 0.55 M aqueous solution of sodium azide ( NaN3 ). (Critical Safety Note: Ensure the environment is strictly neutral or basic to prevent the formation of highly toxic, volatile hydrazoic acid).
-
Stream C: Prepare a 0.4 M solution of the active methylene acceptor substrate in acetonitrile.
-
-
In Situ Generation of MsN3:
-
Pump Stream A and Stream B at equal flow rates into the first T-piece mixer.
-
Direct the mixed stream into a PTFE generation coil maintained at 0 °C to 25 °C. Optimize the flow rate to achieve a residence time of 5–15 minutes, ensuring complete conversion to MsN3 via the sulfene intermediate[3].
-
-
Telescoped Diazo Transfer:
-
Direct the output of the generation coil directly into a second T-piece mixer.
-
Introduce Stream C (the acceptor) into this second T-piece.
-
Route the combined flow into the Diazo Transfer Coil heated to 40 °C. Strict temperature control here is paramount to remain well below the 100 °C Tonset of MsN3[1].
-
-
Self-Validating In-Line Quenching:
-
Direct the output stream through a final reactor coil containing a sacrificial acceptor (e.g., a highly reactive β -ketoester) or a solid-supported phosphine resin. This step chemically neutralizes any residual MsN3 via Staudinger reduction or rapid diazo transfer, validating the safety of the output stream [3].
-
-
Collection and Purification:
-
Collect the quenched output stream. The organic phase can be safely separated, washed with dilute aqueous base to remove methanesulfonamide byproducts, and concentrated to yield the pure diazo product.
-
References
-
Green, S. P., Wheelhouse, K. M., Payne, A. D., Hallett, J. P., Miller, P. W., & Bull, J. A. (2019). "Thermal Stability and Explosive Hazard Assessment of Diazo Compounds and Diazo Transfer Reagents." Organic Process Research & Development, 24(1), 67-84. URL:[Link]
-
Deng, G., Li, D., Wu, Z., & Zeng, X. (2016). "Methanesulfonyl Azide: Molecular Structure and Photolysis in Solid Noble Gas Matrices." The Journal of Physical Chemistry A, 120(33), 6562-6568. URL:[Link]
-
Lynch, D., O'Mahony, R. M., McCarthy, D. G., Bateman, L. M., Collins, S. G., & Maguire, A. R. (2019). "Mechanistic Study of In Situ Generation and Use of Methanesulfonyl Azide as a Diazo Transfer Reagent with Real-Time Monitoring by FlowNMR." European Journal of Organic Chemistry, 2019(31-32), 5223-5231. URL:[Link]
historical development of methanesulfonyl azide as a reagent
Title: Methanesulfonyl Azide ( MsN3 ): The Scalable Diazo Transfer Workhorse Subtitle: A Technical Guide to Historical Evolution, Safety Protocols, and Modern Application
Executive Summary
Methanesulfonyl azide ( MsN3 ) occupies a critical "Goldilocks" zone in the landscape of diazo transfer reagents.[1] Historically overshadowed by Tosyl Azide ( TsN3 ) and later outperformed in reactivity by Triflyl Azide ( TfN3 ), MsN3 has seen a resurgence in modern process chemistry. Its renaissance is driven by a superior safety profile compared to triflyl variants and a distinct purification advantage over tosyl variants: the water solubility of its byproduct, methanesulfonamide.[2]
This guide details the technical evolution of MsN3 , establishing it not merely as a reagent, but as a system for scalable, atom-economic diazo transfer.
Part 1: Historical Trajectory & Technical Evolution
The development of MsN3 is best understood as a reaction to the limitations of its predecessors.
The Era of Tosyl Azide (1950s–1980s)
For decades, TsN3 was the standard for the Regitz diazo transfer. However, it presented a persistent downstream bottleneck: the removal of p -toluenesulfonamide. This byproduct often co-crystallized with products or required rigorous chromatography, hampering scale-up.
The Taber Pivot (1986)
The critical inflection point for MsN3 occurred with the publication of Taber et al. (1986). The authors demonstrated that replacing the tolyl group with a mesyl group did not significantly alter the electrophilicity required for activated methylene substrates. Crucially, the resulting byproduct, methanesulfonamide ( pKa≈10.8 ), is highly soluble in dilute aqueous base (0.1–1.0 M NaOH), allowing for product isolation via simple phase separation.
The Flow Chemistry Renaissance (2019–Present)
In the modern era, the focus shifted from "isolation" to "in situ generation." Work by Lynch et al. (2019) utilized FlowNMR to map the kinetics of MsN3 formation, validating that the reagent could be generated and consumed in a continuous stream, mitigating the explosion risks associated with isolating neat sulfonyl azides.
Figure 1: The evolutionary timeline of sulfonyl azide reagents, highlighting the shift from purification challenges to safety-driven process engineering.
Part 2: Mechanistic Profile & Reactivity[3]
To use MsN3 effectively, one must understand its electrophilicity relative to other sulfonyl azides. The reactivity correlates with the electron-withdrawing nature of the sulfonyl substituent.
Comparative Electrophilicity
The reactivity order for diazo transfer is:
TfN3≫p-NO2C6H4SO2N3>MsN3≈TsN3-
Triflyl Azide ( TfN3 ): Required for unactivated amines. Highly explosive.
-
Mesyl Azide ( MsN3 ): Ideal for activated methylenes ( β -keto esters, malonates). Stable enough for storage but energetic enough to require care.
The Regitz Diazo Transfer Mechanism
The reaction proceeds via a base-mediated attack of the enolate on the terminal nitrogen of the azide.
Figure 2: The Regitz Diazo Transfer pathway. Note the fragmentation step yielding the water-soluble sulfonamide.
Part 3: Safety Engineering (The Self-Validating System)
WARNING: MsN3 is an energetic material.[3] While safer than TfN3 , it has a decomposition onset of ≈120∘C and a high enthalpy of decomposition ( ΔHD≈−200 kJ/mol ).
Thermal Stability Data
| Reagent | Decomposition Onset ( Tonset ) | Energy Release ( −ΔHD ) | Risk Profile |
| Triflyl Azide ( TfN3 ) | < 0°C (Neat) | High | Extreme. Do not isolate. |
| Tosyl Azide ( TsN3 ) | ~120°C | ~220 kJ/mol | Moderate. Shock sensitive.[4] |
| Mesyl Azide ( MsN3 ) | ~120°C | ~200 kJ/mol | Moderate. Stable in solution. |
| Imidazole-1-sulfonyl Azide | > 150°C | Lower | Low. Shelf-stable solid. |
Operational Rules (The "Never" List)
-
NEVER distill MsN3 to dryness.[5] The neat liquid is shock-sensitive.
-
NEVER use halogenated solvents (DCM/CHCl3) if sodium azide is present in excess, to avoid forming diazidomethane (highly explosive).[5]
-
ALWAYS quench with aqueous base to remove the sulfonamide byproduct and any residual azide.
Part 4: Validated Experimental Protocols
Protocol A: In Situ Generation & Diazo Transfer (The "Safe" Method)
Recommended for scale-up (>10g) to avoid isolating the azide.
Reagents:
-
Methanesulfonyl chloride ( MsCl , 1.0 equiv)
-
Sodium azide ( NaN3 , 1.1 equiv)
-
Substrate ( β -keto ester, 0.9 equiv)
-
Base ( Et3N , 2.0 equiv)
-
Solvent: Acetonitrile ( MeCN )
Workflow:
-
Addition: Add MsCl dropwise over 30 mins. Checkpoint: Monitor internal temp; keep < 10°C.
-
Digestion: Stir at 20°C for 2 hours. Validation: 1H NMR aliquot shows disappearance of MsCl (methyl singlet shifts).
-
Transfer: Add the substrate directly to this heterogeneous mixture.
-
Initiation: Add Et3N slowly. The reaction is exothermic.[3][7]
-
Workup: Dilute with 10% NaOH . Extract with EtOAc.[6] The sulfonamide stays in the aqueous layer.
Protocol B: Isolation of MsN3 (Small Scale Only <5g)
Use only when in situ is chemically incompatible.
-
Dissolve NaN3 (1.2 equiv) in minimal water. Dilute with Ethanol.
-
Add MsCl (1.0 equiv) dropwise at 0°C.
-
Stir 2h. Dilute with water.[8]
-
Extract with Diethyl Ether (Avoid DCM).
-
Wash organic layer with 10% NaOH (removes hydrolysis byproducts).
-
CRITICAL: Dry over MgSO4 and concentrate only to a defined volume (e.g., 1M solution). Do not strip to dryness. [5]
References
-
Taber, D. F., Ruckle, R. E., & Hennessy, M. J. (1986).[9] Mesyl Azide: A Superior Reagent for Diazo Transfer.[1][7][9] The Journal of Organic Chemistry, 51(21), 4077–4078. [Link]
-
Lynch, D., O'Mahony, R. M., McCarthy, D. G., et al. (2019).[10] Mechanistic Study of In Situ Generation and Use of Methanesulfonyl Azide as a Diazo Transfer Reagent with Real-Time Monitoring by FlowNMR. European Journal of Organic Chemistry, 2019(22), 3575–3580.[9] [Link]
-
Green, S. P., Wheelhouse, K. M., Payne, A. D., et al. (2019). Thermal Stability and Explosive Hazard Assessment of Diazo Compounds and Diazo Transfer Reagents. Organic Process Research & Development, 24(1), 67-84. [Link]
-
Goddard-Borger, E. D., & Stick, R. V. (2007). An Efficient, Inexpensive, and Shelf-Stable Diazotransfer Reagent: Imidazole-1-sulfonyl Azide Hydrochloride. Organic Letters, 9(19), 3797–3800. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. grokipedia.com [grokipedia.com]
- 3. benchchem.com [benchchem.com]
- 4. Buy Methanesulfonyl azide | 1516-70-7 [smolecule.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Thermal Stability and Explosive Hazard Assessment of Diazo Compounds and Diazo Transfer Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. static.cymitquimica.com [static.cymitquimica.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. cora.ucc.ie [cora.ucc.ie]
Physical Properties and Solution-Phase Dynamics of Methanesulfonyl Azide: A Technical Guide for Safe and Efficient Diazo Transfer
Executive Summary
Methanesulfonyl azide (MsN₃), commonly known as mesyl azide, has established itself as a cornerstone reagent for diazo transfer reactions in modern organic synthesis. While it offers superior atom economy and simplified downstream purification compared to traditional reagents like p-toluenesulfonyl azide (TsN₃), its inherent thermal instability in the neat state presents significant safety challenges. This whitepaper provides an in-depth analysis of the physical properties of MsN₃ in solution, detailing the thermodynamic causality behind its reactivity and outlining self-validating experimental protocols designed to ensure absolute safety and high synthetic yield.
Physicochemical Profile and Solvent Compatibility
Understanding the physical state of 1 is the first step in designing a safe synthetic process. At standard room temperature, MsN₃ exists near its phase boundary, transitioning between a low-melting solid and a colorless oil.
Causality in Solvent Selection
MsN₃ exhibits excellent solubility in polar aprotic and halogenated solvents such as acetonitrile (MeCN), tetrahydrofuran (THF), and dichloromethane (DCM). The choice of solvent is not arbitrary; it is dictated by the need for heat capacity and transition-state stabilization . Acetonitrile is frequently the solvent of choice because it supports the polar transition states inherent in diazo transfer reactions while providing a stable, high-heat-capacity medium that acts as a thermal sink.
Furthermore, the physical properties of its byproduct drive its synthetic utility. Following the diazo transfer, MsN₃ is converted into methanesulfonamide. Unlike the bulky byproducts of other sulfonyl azides, methanesulfonamide is highly soluble in dilute aqueous base. This allows for a 2 where the organic phase is simply washed with 5–10% NaOH, leaving the highly pure diazo product in the organic layer.
Quantitative Data Summary
| Property | Value | Causality / Process Implication |
| Molecular Weight | 121.12 g/mol | Low molecular weight yields high atom economy but increases the mass-specific energy release during decomposition. |
| Melting Point | 18 °C | Transitions to an oil at room temperature; handling neat oil increases friction/shock sensitivity. |
| Decomposition Onset | ~100 °C - 120 °C | Requires strict temperature control (< 30 °C) during solvent evaporation to prevent thermal runaway. |
| Enthalpy of Decomp. (ΔH_D) | ≈ -201 kJ/mol | Highly exothermic; necessitates continuous dilution in solvents to absorb released energy. |
Thermodynamics, Stability, and Safety Kinetics
The primary hazard of MsN₃ is its propensity for rapid, exothermic decomposition, releasing nitrogen gas. Differential Scanning Calorimetry (DSC) data indicates an 3 and a massive decomposition enthalpy (ΔH_D ≈ -201 kJ/mol).
The Causality of Explosivity: The high energy density of the sulfonyl azide group means that concentrating the reagent removes the thermal mass provided by the solvent. Without a solvent to dissipate the heat, localized exotherms lead to adiabatic self-heating. Once the initiation temperature is reached, a catastrophic thermal runaway occurs. Therefore, maintaining MsN₃ in a dilute solution is not just a recommendation; it is a fundamental thermodynamic requirement for safety.
Logical flow of MsN3 thermal hazards and solution-phase mitigation.
Experimental Protocol: In Situ Generation and Continuous Flow
To establish a self-validating safety system , modern protocols avoid the isolation of neat MsN₃ entirely. By utilizing 4, the steady-state concentration of the azide remains near zero. The reagent is consumed by the substrate as rapidly as it is formed.
Step-by-Step Methodology
-
Solution Preparation :
-
Stream A: Dissolve the active methylene substrate (e.g., a β-ketoester) and methanesulfonyl chloride (1.2 equiv.) in anhydrous acetonitrile.
-
Stream B: Prepare an aqueous solution of sodium azide (NaN₃, 1.5 equiv.).
-
-
System Priming : Flush the microreactor system with pure MeCN and H₂O to establish baseline pressure and ensure the cooling bath is stabilized at 0–5 °C.
-
Mixing and Generation : Pump Stream A and Stream B into a T-piece mixer at calibrated flow rates. The biphasic mixture immediately enters a thermally controlled PTFE coil microreactor.
-
Causality: The high surface-area-to-volume ratio of the microreactor ensures instantaneous heat dissipation. As MsN₃ is generated at the biphasic interface, it immediately reacts with the substrate, preventing dangerous accumulation.
-
-
Telescoping and Separation : Direct the output stream into a continuous liquid-liquid separator. The aqueous phase (containing NaCl and unreacted NaN₃) is diverted to a dedicated waste stream, while the organic phase containing the diazo product is collected for downstream processing.
Continuous flow workflow for in situ MsN3 generation and reaction.
Experimental Protocol: Safe Disposal and Quenching
Any synthetic workflow involving azides must include a validated protocol for neutralizing unreacted material. The 5 is the gold standard for MsN₃ disposal because it acts as a self-validating system : the visible evolution of nitrogen gas confirms that the hazardous azide is actively being destroyed.
Step-by-Step Methodology (Staudinger Quench)
-
Preparation : Place the round-bottom flask containing the residual MsN₃ solution (in THF or MeCN) inside a certified fume hood behind a blast shield. Ensure the azide concentration does not exceed 1.0 M.
-
Reagent Addition : While stirring vigorously at room temperature, slowly add a solution of triphenylphosphine (PPh₃, 1.2 to 1.5 equivalents relative to estimated azide) in THF dropwise.
-
Observation and Self-Validation : Monitor the solution for the evolution of nitrogen gas (bubbling) and a mild exotherm.
-
Causality: The nucleophilic attack of the phosphorus atom on the terminal nitrogen of the azide forms a phosphazide intermediate. This intermediate rapidly expels N₂ gas to yield a highly stable, non-explosive iminophosphorane. The cessation of bubbling serves as a visual confirmation that the azide has been neutralized.
-
-
Completion : Allow the mixture to stir for an additional 2 hours at room temperature to ensure complete conversion. The neutralized solution can then be safely discarded in standard organic waste.
Conclusion
Methanesulfonyl azide remains an indispensable tool for the synthesis of α-diazo carbonyl compounds. By deeply understanding its physical properties—specifically its thermal instability and solvent compatibility—chemists can design workflows that inherently prevent hazardous conditions. Implementing in situ generation and self-validating quenching protocols ensures that the immense synthetic utility of MsN₃ can be harnessed without compromising laboratory safety.
References
-
Wikipedia : Methanesulfonyl azide. Available at:[Link]
-
Organic Syntheses : Working with Hazardous Chemicals. Available at: [Link]
-
ACS Publications : Thermal Stability and Explosive Hazard Assessment of Diazo Compounds and Diazo Transfer Reagents. Available at: [Link]
Sources
Methodological & Application
methanesulfonyl azide diazo transfer reaction protocol
Application Note: Methanesulfonyl Azide (MsN3) Diazo Transfer Protocol
Part 1: Strategic Rationale & Technical Overview
The "Purification vs. Stability" Trade-off In the landscape of diazo transfer reagents, Methanesulfonyl Azide (MsN 3 ) occupies a specific niche: it is the "clean-up" specialist. While p-Toluenesulfonyl Azide (TsN 3 ) is historically the standard, it suffers from a critical flaw—the byproduct, p-toluenesulfonamide, is often difficult to separate from the diazo product without rigorous chromatography.[1]
MsN 3 is selected for two primary reasons:
-
Atom Economy: It is structurally smaller, reducing waste mass.
-
Byproduct Solubility: The resulting methanesulfonamide is highly water-soluble.[2] It can be removed almost quantitatively by a simple wash with dilute aqueous base (e.g., 10% NaOH), often eliminating the need for column chromatography.
Critical Safety Advisory (The "Rule of Six" Violation) MsN 3 (CH 3 SO 2 N 3 ) has a Carbon/Nitrogen ratio of 1:3. This grossly violates the "Rule of Six" (which suggests (NC+NO)/NN≥3 for stability). Consequently, MsN 3 is potentially explosive, shock-sensitive, and thermally unstable .
-
Directive: Never distill or concentrate MsN 3 to dryness.
-
Protocol Choice: This guide utilizes an in-situ generation protocol .[3][4] This is the only recommended method for scale-up, as it avoids the isolation of the neat azide.
Part 2: Comparative Reagent Analysis
| Feature | Methanesulfonyl Azide (MsN 3 ) | p-Toluenesulfonyl Azide (TsN 3 ) | Imidazole-1-sulfonyl Azide |
| Byproduct Removal | Excellent (Aq. Wash) | Poor (Chromatography often req.) | Good (Acid wash) |
| Atom Economy | High (MW ~121) | Moderate (MW ~197) | Moderate (MW ~173) |
| Stability | Low (Explosive potential) | Moderate (Shock stable) | High (Shelf stable) |
| Reactivity | High | High | Moderate |
| Cost | Low (MsCl + NaN 3 ) | Low | Moderate/High |
Part 3: Mechanism of Action
The reaction follows the Regitz diazo transfer mechanism.[1][4][5][6] The base generates an enolate from the activated methylene, which attacks the terminal nitrogen of the azide.
Figure 1: Mechanistic pathway of the Regitz diazo transfer using MsN 3 .
Part 4: Experimental Protocol (In-Situ Generation)
Objective: Synthesize α -diazo- β -ketoester from ethyl acetoacetate. Scale: 10 mmol (scalable with cooling).
Reagents & Materials
-
Substrate: Activated methylene (e.g., Ethyl acetoacetate) (1.0 equiv)
-
Reagent Precursors: Methanesulfonyl chloride (MsCl) (1.1 equiv), Sodium Azide (NaN 3 ) (1.2 equiv).
-
Base: Triethylamine (Et 3 N) (1.1 equiv).
-
Solvent: Acetonitrile (MeCN) / Water.[6]
Workflow Diagram
Figure 2: Step-by-step workflow for in-situ MsN 3 generation and transfer.
Step-by-Step Procedure
1. Generation of MsN 3 (In-Situ)
-
Setup: Charge a round-bottom flask with NaN 3 (0.78 g, 12 mmol) and water (2 mL). Add Acetonitrile (10 mL).
-
Cooling: Place the flask in an ice/water bath (0 °C).
-
Addition: Add MsCl (0.93 mL, 12 mmol) dropwise over 10 minutes.
-
Reaction: Stir at 0 °C for 30 mins, then warm to Room Temperature (RT) and stir for 2 hours.
2. Diazo Transfer
-
Cooling: Return the MsN 3 suspension to the ice bath (0 °C).
-
Substrate Addition: Add the activated methylene substrate (10 mmol) directly to the flask.
-
Base Addition: Add Triethylamine (1.53 mL, 11 mmol) dropwise.
-
Observation: The reaction may turn yellow/orange (characteristic of diazo compounds).
-
-
Time: Stir at 0 °C for 15 mins, then warm to RT. Monitor by TLC (typically 2–4 hours).
3. Workup (The "Clean" Phase)
-
Quench: Add 20 mL of 10% aqueous NaOH. (This converts excess MsN 3 and the MsNH 2 byproduct into water-soluble salts).
-
Extraction: Extract with Diethyl Ether or DCM (3 x 20 mL).
-
Wash: Wash combined organics with 10% NaOH (1 x 20 mL) followed by Brine.
-
Dry: Dry over MgSO 4 and concentrate carefully (rotary evaporator, bath < 30 °C).
Part 5: Troubleshooting & Validation
Self-Validating the System:
-
Reagent Formation Check: If unsure if MsN 3 formed, take a 50 µL aliquot of the supernatant, dilute in CDCl 3 .
-
1H NMR: MsCl (singlet ~3.2 ppm) should disappear. MsN 3 (singlet ~3.3 ppm) should appear.
-
-
Reaction Completion:
-
IR Spectroscopy: Look for the appearance of the strong Diazo band (~2100–2150 cm −1 ). Note that the Azide stretch is also in this region (~2130 cm −1 ), but the Diazo peak is usually much more intense and broader.
-
TLC:[2] Diazo compounds are typically less polar than the starting 1,3-dicarbonyls.
-
Common Issues:
-
Low Yield: Often due to insufficient base. Ensure the substrate is fully deprotonated. For less acidic substrates (like simple ketones), a stronger base (NaH) or the "Deformylative" approach (Regitz) may be required.
-
Product Decomposition: Diazo compounds are acid-sensitive. Ensure the organic layer is not acidic before concentration.
References
-
Taber, D. F.; Ruckle, R. E.; Hennessy, M. J. "Mesyl Azide: A Superior Reagent for Diazo Transfer."[1] J. Org.[8] Chem.1986 , 51, 4077–4078.
-
Lynch, D.; O'Mahony, R. M.; McCarthy, D. G.; et al. "Mechanistic Study of In Situ Generation and Use of Methanesulfonyl Azide as a Diazo Transfer Reagent with Real-Time Monitoring by FlowNMR."[6] Eur. J. Org.[6] Chem.2019 , 2019, 3575–3580.
-
Danheiser, R. L.; Miller, R. F.; Brisbois, R. G. "Detrifluoroacetylative Diazo Group Transfer: (E)-1-Diazo-4-phenyl-3-buten-2-one." Org.[1][2][7] Synth.1990 , 68, 32; Coll. Vol. VIII, 1993 , 133.
-
Presset, M.;xp O.; Coquerel, Y.; Rodriguez, J. "Synthesis and Applications of α-Diazo-β-keto Esters." Chem. Rev.2013 , 113, 525–595.
Sources
Application Note: Safe In Situ Preparation of Methanesulfonyl Azide for Diazo Transfer
Executive Summary
The synthesis of α -diazo carbonyl compounds heavily relies on diazo transfer reagents. While tosyl azide (TsN 3 ) has historically been the standard, methanesulfonyl azide (MsN 3 ) offers superior atom economy and drastically simplifies downstream purification[1]. However, neat MsN 3 is a potent explosive that is highly sensitive to thermal and mechanical shock. To harness its synthetic advantages while completely mitigating the explosion risk, in situ generation is mandatory[2]. This application note details a self-validating, telescoped protocol for the safe generation and immediate consumption of MsN 3 , ensuring high-yield diazo transfer without the isolation of hazardous intermediates.
Mechanistic Rationale & Safety Profile
The strategic shift from TsN 3 to MsN 3 is driven by the physicochemical properties of their respective byproducts. The diazo transfer reaction utilizing MsN 3 generates methanesulfonamide, a low-molecular-weight byproduct that is highly soluble in dilute aqueous base[1]. This allows for complete byproduct removal via a simple liquid-liquid extraction, bypassing the tedious chromatographic separations often required for p-toluenesulfonamide[1].
The Causality of Base Catalysis: Historically, the biphasic reaction between methanesulfonyl chloride (MsCl) and sodium azide (NaN 3 ) required extended residence times, creating a window where unreacted explosive intermediates could accumulate. Recent real-time FlowNMR studies have elucidated that the addition of a base, such as triethylamine (Et 3 N), fundamentally alters the reaction pathway[3]. The base promotes the rapid formation of a highly reactive sulfene or methanesulfonyl triethylammonium intermediate[3]. This catalytic intervention reduces the required time for complete MsN 3 formation from over an hour to less than 15 minutes, ensuring a steady-state consumption of the azide and creating a highly controlled, self-validating safety system[3].
Comparative Quantitative Data
The following table summarizes the quantitative metrics that justify the selection of in situ MsN 3 over traditional diazo transfer reagents.
| Diazo Transfer Reagent | Primary Byproduct | Byproduct MW ( g/mol ) | Optimal Byproduct Removal Method | Relative Reaction Rate | Safety Profile & Handling |
| Methanesulfonyl Azide (MsN 3 ) | Methanesulfonamide | 95.12 | 10% Aqueous NaOH Wash | Very Fast (< 15 min prep) | Explosive if isolated; Safe in situ |
| Tosyl Azide (TsN 3 ) | p-Toluenesulfonamide | 171.22 | Chromatography / Crystallization | Fast | Thermally unstable; Shock sensitive |
| p-ABSA | p-Acetamidobenzenesulfonamide | 214.24 | Filtration (Precipitates) | Moderate | Safe to isolate; Poor atom economy |
Experimental Workflow
Workflow for the safe in situ generation of methanesulfonyl azide and subsequent diazo transfer.
Detailed Step-by-Step Protocol
Note: This protocol constitutes a self-validating system. The visual transition of the reaction matrix and adherence to the FlowNMR-validated timeframes ensure that the explosive intermediate is never isolated.
Reagents & Equipment
-
Reagents: Methanesulfonyl chloride (MsCl), Sodium azide (NaN 3 ), Triethylamine (Et 3 N), Active methylene substrate (e.g., β -ketoester), Acetonitrile (MeCN), Deionized water, 10% Aqueous NaOH.
-
Equipment: 100 mL Round-bottom flask, magnetic stir bar, ice bath, dropping funnels, vented bubbler (to safely release any trace N 2 gas).
In Situ Generation of MsN 3
-
Matrix Preparation: Charge the round-bottom flask with NaN 3 (1.20 equiv) and dissolve completely in a minimal amount of deionized water.
-
Causality: Water is essential to fully dissociate the NaN 3 ionic lattice, maximizing the nucleophilic availability of the azide ion.
-
-
Co-Solvent Addition: Add MeCN (approx. 0.2 M relative to the final substrate) to create a miscible co-solvent system. Cool the biphasic mixture to 0 °C in an ice bath.
-
Electrophile Addition: Slowly add MsCl (1.00 equiv) dropwise over 10 minutes.
-
Causality: Dropwise addition effectively dissipates the heat generated by the exothermic nucleophilic substitution.
-
-
Base Catalysis: Add Et 3 N (1.20 equiv) dropwise to the cooled mixture.
-
Causality: As validated by real-time spectroscopic monitoring, Et 3 N acts as a catalyst to drive the formation of the sulfene intermediate, reducing the required MsN 3 formation time to under 15 minutes and preventing dangerous reagent accumulation[3].
-
-
Validation: Stir the mixture for exactly 20 minutes at 0 °C to guarantee 100% conversion of MsCl to MsN 3 .
Telescoped Diazo Transfer
-
Substrate Introduction: To the same reaction flask containing the in situ generated MsN 3 , directly add the active methylene substrate (0.90 equiv) dissolved in a minimal volume of MeCN.
-
Enolate Formation: Add an additional portion of Et 3 N (1.00 equiv).
-
Causality: This second equivalent of base deprotonates the active methylene compound. The resulting nucleophilic enolate immediately attacks the terminal nitrogen of MsN 3 , initiating the diazo transfer and expelling methanesulfonamide.
-
-
Reaction Propagation: Remove the ice bath, allow the reaction to warm to room temperature, and stir for 2–4 hours (monitor completion via TLC).
Workup & Isolation
-
Quenching: Dilute the crude reaction mixture with 10% aqueous NaOH solution (equal to the reaction volume).
-
Causality: The highly alkaline wash (pH > 12) selectively deprotonates the methanesulfonamide byproduct (pK a ~ 10.8). This converts it into a water-soluble salt, partitioning it entirely into the aqueous waste stream[1].
-
-
Extraction: Extract the aqueous layer with Ethyl Acetate (3 x 20 mL).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na 2 SO 4 , and concentrate under reduced pressure at ambient temperature.
-
Result: The resulting α -diazo carbonyl compound is typically >95% pure, requiring no further chromatographic purification.
-
References
-
Title: Mesyl azide: a superior reagent for diazo transfer Source: The Journal of Organic Chemistry URL: [Link]
-
Title: Mechanistic Study of In Situ Generation and Use of Methanesulfonyl Azide as a Diazo Transfer Reagent with Real-Time Monitoring by FlowNMR Source: European Journal of Organic Chemistry URL: [Link]
Sources
Application Note & Protocol: Synthesis of Terminal Diazo Compounds Using Methanesulfonyl Azide
Executive Summary
Terminal α-diazo ketones are highly versatile and privileged intermediates in modern organic synthesis. They serve as essential precursors for Wolff rearrangements, transition-metal-catalyzed carbenoid C-H insertions, and cyclopropanations[1]. While direct diazo transfer to highly activated methylene compounds (e.g., β-keto esters) is straightforward, direct transfer to simple ketone enolates is notoriously inefficient[2]. To overcome this limitation, the detrifluoroacetylative diazo transfer protocol—pioneered by Danheiser—has become the gold standard[1].
This application note details the mechanistic rationale and provides a self-validating, step-by-step protocol for synthesizing terminal diazo compounds using methanesulfonyl azide (MsN_3) . MsN_3 is highlighted as the optimal diazo transfer agent due to its superior atom economy and streamlined purification profile[3].
Mechanistic Rationale & Reagent Selection
The Challenge of Terminal Diazo Synthesis
Direct diazo transfer to a methyl ketone fails because the intermediate triazoline does not readily fragment[2]. The classic Regitz deformylative diazo transfer circumvents this by formylating the ketone first, but this method frequently fails for α,β-unsaturated ketones[1]. The Danheiser detrifluoroacetylative protocol solves this by activating the methyl ketone via trifluoroacetylation[1]. The highly electrophilic β-diketone intermediate reacts rapidly with the azide, and the strong electron-withdrawing nature of the trifluoroacetyl group facilitates a retro-aldol-type cleavage, driving the reaction forward to yield the terminal diazo ketone[1].
Why Methanesulfonyl Azide (MsN_3)?
Historically, p-toluenesulfonyl azide (TsN_3) was the default reagent for diazo transfer[3]. However, the byproduct of this reaction, p-toluenesulfonamide, is highly organic-soluble and frequently requires tedious column chromatography for removal[3].
Methanesulfonyl azide (MsN_3) offers a decisive practical advantage: its byproduct, methanesulfonamide (MsNH_2), is highly water-soluble[3]. A simple aqueous base wash completely removes MsNH_2 from the reaction mixture, enabling the isolation of pure diazo compounds without chromatography[3]. Furthermore, MsN_3 exhibits superior atom economy due to its lower molecular weight[3].
Comparative Data: Diazo Transfer Reagents
| Diazo Transfer Reagent | Primary Byproduct | Byproduct Aqueous Solubility | Atom Economy (MW) | Typical Purification Method |
| Methanesulfonyl Azide (MsN_3) | Methanesulfonamide | Very High | High (121.1 g/mol ) | Aqueous Base Wash |
| p-Toluenesulfonyl Azide (TsN_3) | p-Toluenesulfonamide | Low | Low (197.2 g/mol ) | Column Chromatography |
| p-Acetamidobenzenesulfonyl Azide | p-Acetamidobenzenesulfonamide | Moderate | Lowest (240.2 g/mol ) | Filtration / Chromatography |
Experimental Protocols
⚠️ SAFETY DIRECTIVE: All organic azides are energetic compounds and potentially explosive[4]. Isolation of neat MsN_3 poses a severe shock and thermal hazard[4]. All protocols must be conducted in a certified chemical fume hood behind a blast shield[4]. Avoid the use of halogenated solvents during azide generation to prevent the formation of highly explosive diazidomethane[4].
Protocol 1: In Situ Generation of Methanesulfonyl Azide (MsN_3)
Recent FlowNMR studies demonstrate that MsN_3 is rapidly generated via a sulfene or methanesulfonyl triethylammonium intermediate when methanesulfonyl chloride (MsCl) is treated with sodium azide (NaN_3) in the presence of triethylamine[5]. Generating the reagent in situ or as a stock solution mitigates handling risks[4].
Materials:
-
Sodium azide (NaN_3, 1.3 eq)
-
Methanesulfonyl chloride (MsCl, 1.0 eq)
-
Acetonitrile (MeCN)
-
Triethylamine (Et_3N, catalytic)
Step-by-Step Methodology:
-
Preparation: Suspend NaN_3 in MeCN in a round-bottom flask equipped with a magnetic stir bar. Cool the suspension to 0 °C using an ice-water bath.
-
Addition: Slowly add MsCl dropwise to the stirring suspension over 30 minutes to maintain the internal temperature below 5 °C.
-
Catalysis: Add a catalytic amount of Et_3N to promote the formation of the highly reactive sulfene intermediate[5].
-
Maturation: Remove the ice bath and allow the mixture to stir at room temperature for 2 hours.
-
Filtration: Filter the resulting suspension through a pad of Celite to remove precipitated NaCl and excess NaN_3.
-
Storage: The resulting clear solution of MsN_3 in MeCN can be titrated and used directly in the diazo transfer step. Do not concentrate to dryness.[4]
Caption: Mechanistic pathway for the in situ generation of methanesulfonyl azide via a sulfene intermediate.
Protocol 2: Detrifluoroacetylative Diazo Transfer (Danheiser Protocol)
This self-validating protocol converts a simple methyl ketone into a terminal α-diazo ketone[1].
Materials:
-
Methyl ketone substrate (1.0 eq)
-
Lithium hexamethyldisilazide (LiHMDS, 1.0 M in THF, 1.1 eq)
-
Ethyl trifluoroacetate (CF_3CO_2Et, 1.2 eq)
-
Methanesulfonyl azide (MsN_3, 1.2 eq, as a solution in MeCN)
-
Triethylamine (Et_3N, 1.5 eq)
-
Deionized Water (H_2O, 1.0 eq)
-
10% Aqueous NaOH solution
Step-by-Step Methodology & Causality:
-
Kinetic Enolate Formation: Dissolve the methyl ketone in anhydrous THF and cool to -78 °C under inert atmosphere. Add LiHMDS dropwise.
-
Causality: LiHMDS ensures complete, irreversible kinetic deprotonation of the methyl ketone at -78 °C, preventing unwanted self-condensation[1].
-
-
Trifluoroacetylation: After 30 minutes, rapidly add ethyl trifluoroacetate in one portion. Stir for 10 minutes, then allow the reaction to warm to room temperature over 30 minutes.
-
Causality: Ethyl trifluoroacetate is highly electrophilic, enabling rapid acylation of the enolate. The resulting trifluoroacetyl group is strongly electron-withdrawing, which is critical for the subsequent cleavage step[1].
-
-
Diazo Transfer: To the reaction mixture containing the activated β-diketone, add H_2O, Et_3N, and the MsN_3 solution sequentially. Stir vigorously at room temperature until TLC indicates complete consumption of the intermediate (typically 2-4 hours).
-
Causality: Water acts as a crucial nucleophile to attack the trifluoroacetyl carbonyl of the intermediate triazoline, facilitating a retro-aldol-type cleavage to yield the terminal diazo ketone and trifluoroacetate[2].
-
-
Aqueous Workup & Purification: Dilute the reaction mixture with diethyl ether and transfer to a separatory funnel. Wash the organic layer sequentially with 10% aqueous NaOH (3x), water, and brine. Dry over anhydrous MgSO_4 and concentrate under reduced pressure.
-
Causality: The 10% NaOH wash deprotonates and solubilizes the methanesulfonamide byproduct, partitioning it entirely into the aqueous phase. This eliminates the need for column chromatography, yielding the pure terminal diazo compound[1].
-
Caption: Workflow of the detrifluoroacetylative diazo transfer using methanesulfonyl azide.
References
-
[5] Lynch, D. et al. Mechanistic Study of In Situ Generation and Use of Methanesulfonyl Azide as a Diazo Transfer Reagent with Real‐Time Monitoring by FlowNMR. ResearchGate. Available at:[Link]
-
[2] Danheiser, R. L. et al. Discussion Addendum: Org. Synth. 2022, 99, 234-250. Organic Syntheses. Available at:[Link]
-
[1] Danheiser, R. L.; Miller, R. F.; Brisbois, R. G. 3-Buten-2-one, 1-diazo-4-phenyl. Organic Syntheses Procedure. Available at:[Link]
Sources
safe scale-up procedures for methanesulfonyl azide reactions
Application Note: Strategic Scale-Up of Methanesulfonyl Azide (MsN3) – From Batch to Flow
Executive Summary
Methanesulfonyl azide (MsN3) is a superior diazo transfer reagent compared to p-toluenesulfonyl azide (TsN3) due to its high atom economy and the water solubility of its byproduct (methanesulfonamide), which simplifies purification. However, MsN3 is an energetic, low-molecular-weight azide with a Carbon-to-Nitrogen (C/N) ratio of 1:3, classifying it as a high-energy material with significant shock and thermal sensitivity.
This guide outlines the transition from small-scale batch synthesis to safer, continuous flow processing.[1] The core directive of this protocol is the prohibition of isolation: MsN3 should ideally be generated in situ or handled in solution, never concentrated to dryness.
Thermodynamic & Kinetic Profiling
Before attempting scale-up, researchers must understand the "Stored Energy" within the molecule. Unlike TsN3, which has a stabilizing aromatic ring, MsN3 is an aliphatic sulfonyl azide.
Table 1: Comparative Hazard Profile
| Property | Methanesulfonyl Azide (MsN3) | p-Toluenesulfonyl Azide (TsN3) | Implication |
| Molecular Weight | 121.12 g/mol | 197.21 g/mol | MsN3 has higher energy density per gram. |
| C/N Ratio | 1:3 (0.33) | 7:3 (2.33) | Ratio < 3 indicates high instability. |
| DSC Onset ( Tonset ) | ~135°C (Pure)* | ~150°C | MsN3 decomposes at lower temperatures. |
| Enthalpy ( ΔHD ) | ~ -200 kJ/mol | ~ -180 kJ/mol | High exothermic potential. |
| Impact Sensitivity | High | Moderate | MsN3 can detonate upon physical shock. |
| Byproduct | Methanesulfonamide (Water Soluble) | Tosylamide (Water Insoluble) | MsN3 offers superior downstream processing. |
*Note: Tonset can drop significantly (< 100°C) in the presence of impurities or metals. Pure MsN3 has been reported to explode spontaneously.[2]
Mechanistic Hazard: The Halogenated Solvent Trap
CRITICAL WARNING: Do not use Dichloromethane (DCM) or Chloroform ( CHCl3 ) as reaction solvents with Sodium Azide ( NaN3 ).
-
Mechanism: Azide ions ( N3− ) can nucleophilically attack the solvent, generating Diazidomethane ( CH2(N3)2 ) or Triazidomethane .
-
Risk: These byproducts are extremely volatile and explosive, often detonating during rotary evaporation.
Decision Matrix: Batch vs. Flow
The following logic gate determines the appropriate safety protocol based on the required scale.
Figure 1: Decision matrix for selecting the synthesis modality. Scale-up >5mmol strongly favors flow chemistry to minimize active explosive inventory.
Protocol A: Batch Synthesis (Small Scale Only)
Scope: < 5 mmol. PPE: Blast shield, leather gloves, face shield, anti-static attire.
Reagents:
-
Sodium Azide ( NaN3 ): 1.1 equiv.[3]
Step-by-Step Methodology:
-
Preparation: Dissolve NaN3 in water/acetone in a round-bottom flask. Cool to 0°C.[4]
-
Addition: Add MsCl dropwise over 10 minutes. Exothermic reaction—monitor internal temperature.
-
Reaction: Allow to warm to Room Temperature (20-25°C). Stir for 2-4 hours.
-
Validation: Monitor by TLC or NMR (disappearance of MsCl).
-
-
Workup (The Safety Critical Step):
-
Dilute with brine.
-
Extract into Ethyl Acetate (EtOAc) or Methyl tert-butyl ether (MTBE). Avoid DCM.
-
Wash organic layer with saturated NaHCO3 (removes traces of acid/HN3).
-
DO NOT ROTAVAP TO DRYNESS. Quantify yield via NMR using an internal standard (e.g., dimethyl fumarate) and use the solution directly.
-
Protocol B: Continuous Flow Scale-Up (Recommended)
Flow chemistry allows for the generation of MsN3 followed immediately by its consumption (telescoping), ensuring that only a small, manageable amount of energetic material exists at any given second.
Experimental Setup
-
Pump A: NaN3 (aq)
-
Pump B: MsCl (in MeCN)
-
Reactor 1: MsN3 Generation (Residence time: ~20-40 mins)
-
Pump C: Substrate (e.g., β -keto ester) + Base (Triethylamine/DBU)[6][7]
-
Reactor 2: Diazo Transfer
-
Output: Quench vessel.
Figure 2: Telescoped continuous flow setup. MsN3 is generated in Zone 1 and immediately consumed in Zone 2, preventing accumulation.
Protocol Details:
-
System Priming: Flush system with MeCN/Water (1:1).
-
Reagent A: 1.5 M NaN3 in water.
-
Reagent B: 1.0 M MsCl in Acetonitrile.
-
Mixing: Combine A and B in a T-mixer. Pass through a PFA coil (10-20 mL volume depending on flow rate) to achieve 30 min residence time at 25°C.
-
Telescoping: The output of Coil 1 (MsN3 solution) meets the Substrate stream (Pump C) at Mixer 2.
-
Quenching: The final output flows directly into a stirred vessel containing 10% NaOH (to solubilize sulfonamide byproduct) or a specific quench solution if excess azide is used.
Why this works:
-
Thermal Control: High surface-area-to-volume ratio in tubing prevents heat accumulation.
-
Containment: If a decomposition occurs, it is limited to the small volume inside the tubing, preventing a bulk explosion.
Waste Management & Decontamination
Never pour azide solutions directly into the drain.[8] Acidic drains can react with azides to form Hydrazoic Acid ( HN3 ) , which is highly toxic and explosive.
The "Nitrite Kill" Method (Standard Protocol): To quench unreacted azide in the waste stream:
-
Add Sodium Nitrite ( NaNO2 ) (1.5 equivalents per equivalent of azide).[8]
-
Slowly add 20% Sulfuric Acid ( H2SO4 ) while stirring.
-
Chemistry: 2NaN3+2NaNO2+2H2SO4→3N2↑+2NO↑+2Na2SO4+2H2O
-
Observation: Evolution of toxic NO gas (perform in fume hood).
-
-
Test with starch-iodide paper (Blue = Excess Nitrite = Azide destroyed).[8]
-
Neutralize pH before disposal.
References
-
BenchChem. Synthesis of Methanesulfonyl Azide: A Laboratory-Scale Protocol. (2025).[1][3][8][9][11] Link
-
Lynch, D., et al. "Mechanistic Study of In Situ Generation and Use of Methanesulfonyl Azide as a Diazo Transfer Reagent with Real-Time Monitoring by FlowNMR."[5][12] Journal of Organic Chemistry, 2019. Link
-
Green, S. P., et al. "Thermal Stability and Explosive Hazard Assessment of Diazo Compounds and Diazo Transfer Reagents." Organic Process Research & Development, 2020. Link
-
University of California, Santa Barbara. Laboratory Safety Fact Sheet #26: Synthesizing, Purifying, and Handling Organic Azides.Link
-
Org. Synth. Methanesulfonyl Azide.[3][4][6][7][11] Organic Syntheses, Coll. Vol. 10, p.527 (2004). Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Thermal Stability and Explosive Hazard Assessment of Diazo Compounds and Diazo Transfer Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. cora.ucc.ie [cora.ucc.ie]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. grokipedia.com [grokipedia.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. safety.fsu.edu [safety.fsu.edu]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
Application Note: Preparation and Utilization of Methanesulfonyl Azide Solution in Acetonitrile
Introduction & Strategic Rationale
Methanesulfonyl azide (MsN₃) has emerged as a workhorse reagent for diazo transfer reactions, frequently outperforming the traditional toluenesulfonyl azide (TsN₃). The primary advantage of MsN₃ lies in its post-reaction workup: both unreacted MsN₃ and its methanesulfonamide byproduct are highly soluble in dilute aqueous base, allowing for seamless separation from the desired diazo compounds[1][2].
However, isolated, neat methanesulfonyl azide is a highly energetic and shock-sensitive explosive[3]. To mitigate these severe safety hazards, modern synthetic protocols dictate that MsN₃ should never be isolated or concentrated to dryness. Instead, preparing MsN₃ as a solution in acetonitrile (MeCN)—often generated in situ—provides a safe, highly efficient, and scalable alternative[4][5]. Acetonitrile is the optimal solvent because it is compatible with downstream diazo transfer substrates and, when combined with a fractional volume of water, effectively solubilizes the inorganic precursor, sodium azide (NaN₃)[4][5].
Mechanistic Pathways & Kinetic Control
The synthesis of MsN₃ relies on the nucleophilic substitution of methanesulfonyl chloride (MsCl) by the azide anion (N₃⁻). The choice of reaction conditions directly dictates the kinetic pathway and the required residence time.
-
Neutral Conditions (Direct Substitution): When MsCl is added to an aqueous acetonitrile solution of NaN₃ without a base, the reaction proceeds via direct bimolecular nucleophilic substitution. Real-time FlowNMR monitoring demonstrates that this pathway requires approximately 40 minutes to reach completion at room temperature[4][5].
-
Base-Accelerated Conditions (Sulfene Pathway): The introduction of a base, such as triethylamine (Et₃N), fundamentally alters the reaction mechanics. The base facilitates the rapid dehydrohalogenation of MsCl, generating a highly reactive sulfene intermediate (or a methanesulfonyl triethylammonium species). Subsequent trapping by the azide anion is nearly instantaneous[4][5]. This base-accelerated pathway is highly advantageous for continuous flow synthesis or immediate in situ diazo transfer.
Caption: Mechanistic pathways for MsN3 generation via direct substitution or sulfene intermediate.
Safety & Risk Mitigation Strategies
Designing a self-validating, safe protocol for MsN₃ requires strict adherence to the following empirical rules:
-
Avoid Halogenated Solvents: Dichloromethane and chloroform must be avoided during azide preparation, as they can react with unconsumed NaN₃ to form highly explosive di- and tri-azidomethane. Acetonitrile bypasses this risk entirely.
-
Avoid Metal Implements: Metal spatulas or stir bars can react with azides to form shock-sensitive heavy metal azides. Use only PTFE-coated magnetic stir bars and plastic/ceramic spatulas.
-
Chemical Stabilization: For applications requiring the storage of MsN₃ solutions (e.g., automated oligonucleotide synthesis), the addition of stabilizing agents like sulfolane to the acetonitrile solution significantly reduces the impact sensitivity of the reagent without deleterious effects on coupling efficiency[6].
Quantitative Reaction Parameters
The following table summarizes the optimized stoichiometric and kinetic parameters for the preparation of MsN₃ in acetonitrile[1][4][5].
| Parameter | Value / Range | Mechanistic Rationale |
| Methanesulfonyl Chloride (MsCl) | 1.0 Equivalent | Limiting reagent to prevent unreacted electrophiles in downstream steps. |
| Sodium Azide (NaN₃) | 1.1 – 1.5 Equivalents | Slight excess ensures complete consumption of MsCl. |
| Solvent System | MeCN / H₂O (typically 10:1 v/v) | H₂O is required to fully solubilize NaN₃; MeCN solubilizes MsCl. |
| Triethylamine (Optional) | 1.0 – 1.5 Equivalents | Accelerates reaction via sulfene intermediate (instantaneous conversion). |
| Reaction Temperature | 0 °C to Room Temp | 0 °C controls the initial exotherm; RT ensures kinetic completion. |
| Reaction Time (Neutral) | 40 minutes | Required for complete bimolecular substitution. |
| Typical Yield (Solution) | > 95% | High conversion efficiency when monitored by NMR. |
Validated Experimental Protocols
Protocol A: Base-Accelerated In Situ Generation in Acetonitrile
This protocol is designed for immediate use of MsN₃ in a subsequent diazo transfer reaction, minimizing the handling of the energetic species.
Step 1: Preparation of the Azide Solution
-
In a round-bottom flask equipped with a PTFE-coated magnetic stir bar, dissolve NaN₃ (1.2 mmol) in a minimal amount of deionized water (approx. 0.5 mL)[4][5].
-
Dilute the aqueous azide solution with anhydrous acetonitrile (5.0 mL) to create a homogenous or slightly biphasic mixture.
-
Add triethylamine (1.5 mmol) to the mixture and cool the flask to 0 °C using an ice-water bath[1].
Step 2: Generation of Methanesulfonyl Azide 4. Slowly add methanesulfonyl chloride (1.0 mmol) dropwise to the vigorously stirring solution over 5 minutes. 5. Self-Validation Point: The reaction is virtually instantaneous in the presence of triethylamine[4][5]. If monitoring via ¹H NMR (FlowNMR or aliquot), validate completion by the complete disappearance of the MsCl singlet at 3.79 ppm and the appearance of the MsN₃ singlet at 3.35 ppm[4][5].
Step 3: Direct Diazo Transfer 6. Without isolation, directly add the active methylene substrate (e.g., a β-dicarbonyl compound) to the stirring MsN₃ solution. Allow the reaction to proceed at room temperature until the diazo transfer is complete (typically 2-12 hours depending on the substrate).
Protocol B: Preparation of Stabilized MsN₃ Solution for Storage
This protocol utilizes sulfolane as a stabilizing agent to lower the explosive risk of the prepared solution for short-term storage or automated synthesis applications[6].
-
Dissolve NaN₃ (1.1 equivalents) in a mixture of water and acetonitrile.
-
Add sulfolane (10-20% v/v relative to acetonitrile) to the mixture to act as a desensitizing stabilizer[6].
-
Cool to 0 °C and add MsCl (1.0 equivalent) dropwise.
-
Allow the mixture to warm to room temperature and stir for 40 minutes (neutral conditions)[5].
-
Filter the solution through a fritted funnel to remove precipitated NaCl. The resulting stabilized MsN₃/MeCN/Sulfolane solution can be utilized directly in automated synthesizers. Never evaporate this solution to dryness.
Caption: Workflow for the preparation and direct utilization of MsN3 in acetonitrile.
References
-
Methanesulfonyl azide Source: Wikipedia URL:[Link]
-
Detrifluoroacetylative Diazo Group Transfer: (E)-1-Diazo-4-phenyl-3-buten-2-one Source: Organic Syntheses (Org. Synth. 2022, 99, 234-250) URL:[Link]
-
Mechanistic Study of In Situ Generation and Use of Methanesulfonyl Azide as a Diazo Transfer Reagent with Real-Time Monitoring by FlowNMR Source: European Journal of Organic Chemistry (via CORA UCC) URL:[Link]
- Method for synthesis of linkage modified oligomeric compounds (US20240287520A1)
-
Diazo Chemistry II: Aliphatic, Inorganic and Organometallic Compounds Source: Zollinger, H. (VCH Publishers) URL:[Link]
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. chemistry-chemists.com [chemistry-chemists.com]
- 3. Methanesulfonyl azide - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. cora.ucc.ie [cora.ucc.ie]
- 6. US20240287520A1 - Method for synthesis of linkage modified oligomeric compounds - Google Patents [patents.google.com]
Application Note: Methanesulfonyl Azide (MsN₃) in Click Chemistry Workflows
Target Audience: Researchers, synthetic chemists, and drug development professionals.
Introduction & Strategic Utility
Methanesulfonyl azide (MsN₃, mesyl azide) is a highly versatile, low-molecular-weight reagent fundamentally embedded in advanced organic synthesis and bioconjugation[1]. Within the paradigm of "click chemistry"—specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC)—MsN₃ serves a dual, highly strategic purpose[2].
First, it acts as a direct participant in CuAAC, reacting with terminal alkynes to yield 1-methanesulfonyl-1,2,3-triazoles, which are valuable synthetic intermediates and pharmacophores[3]. Second, MsN₃ functions as a highly efficient diazo-transfer reagent, converting primary amines into organic azides under mild conditions, seamlessly setting the stage for subsequent click reactions without the need to isolate potentially unstable intermediates[4]. Compared to other azide sources, MsN₃ offers superior thermal stability and reduced shock sensitivity, enhancing its safety profile for laboratory use while maintaining excellent functional group tolerance[1].
Mechanistic Pathways and Causality
The application of MsN₃ in click chemistry follows two distinct mechanistic pathways, dictated by the target molecular architecture:
-
Pathway A: Direct CuAAC: MsN₃ reacts directly with terminal alkynes in the presence of a Cu(I) catalyst. The causality of this reaction relies on the formation of a highly nucleophilic copper acetylide intermediate, which coordinates with the sulfonyl azide to form a copper-metallacycle, followed by reductive elimination to yield the 1,4-disubstituted 1,2,3-triazole[5]. Because the resulting N-sulfonyl triazoles bear a strongly electron-withdrawing group, they can exhibit ring-chain tautomerization; hence, mild conditions (room temperature) are strictly required to prevent degradation[6].
-
Pathway B: Indirect Diazo Transfer to Click: For substrates lacking an azide but possessing a primary amine (e.g., DNA-conjugated amines, peptides), MsN₃ acts as a diazo donor. The amine attacks the terminal nitrogen of MsN₃ under mildly basic conditions. The resulting organic azide can then be subjected to standard CuAAC conditions[4].
Workflow of MsN3 in direct CuAAC and indirect diazo-transfer click chemistry.
Quantitative Data: Reaction Optimization
The following table summarizes the optimized conditions and comparative yields for MsN₃-mediated click chemistry workflows, demonstrating its broad applicability across different substrate classes[3][4].
| Reaction Pathway | Substrate Type | Catalyst / Reagents | Buffer / Solvent | Time / Temp | Yield / Conversion |
| Direct CuAAC | Aliphatic Alkyne | CuTC (10 mol%) | H₂O / EtOAc (0.2 M) | 12 h / RT | 85 - 90% |
| Direct CuAAC | Aromatic Alkyne | CuTC (10 mol%) | H₂O / EtOAc (0.2 M) | 8 h / RT | 92 - 95% |
| Diazo Transfer | Aliphatic Amine | MsN₃ (50 eq) | 0.05 M K₂CO₃ (pH 9.4) | 16 h / RT | > 98% |
| Diazo Transfer | Aromatic Amine | MsN₃ (50 eq) | 0.05 M K₂CO₃ (pH 9.4) | 16 h / RT | 96% |
| One-Pot DT-Click | Amine + Alkyne | MsN₃, CuSO₄, Ascorbate | t-BuOH / H₂O | 24 h / RT | 80 - 88% |
Experimental Protocols
Protocol A: Direct Synthesis of 1-Methanesulfonyl-1,2,3-triazoles via CuAAC
Objective: Synthesize N-sulfonyl triazoles directly from terminal alkynes. Scientific Rationale: Copper(I) thiophene-2-carboxylate (CuTC) is selected as the catalyst because it is a highly active, ligandless Cu(I) source that performs exceptionally well in biphasic organic/aqueous systems. It drives the cycloaddition at room temperature, which is critical to preserving the stability of the electron-deficient N-sulfonyl triazole product[3].
Step-by-Step Methodology:
-
Preparation: To a round-bottom flask equipped with a magnetic stir bar, add the terminal alkyne (1.0 mmol, 1.0 equiv) and methanesulfonyl azide (1.0 mmol, 1.0 equiv)[3].
-
Solvent Addition: Add 5 mL of a biphasic mixture of Water/Ethyl Acetate (1:1 v/v) to achieve a 0.2 M concentration. Causality: The biphasic system solubilizes both the organic substrates and the catalyst while acting as a heat sink for the mildly exothermic click reaction.
-
Catalyst Introduction: Add CuTC (0.1 mmol, 10 mol%) in one portion. The solution will typically darken, indicating the formation of the copper acetylide complex.
-
Reaction Monitoring (Self-Validation): Stir vigorously at room temperature (20-25 °C). Monitor the reaction via TLC (Hexane/EtOAc 7:3). The system validates completion when the alkyne spot completely disappears and a new, more polar UV-active spot appears (typically 8-12 hours).
-
Workup: Extract the aqueous layer with EtOAc (3 × 10 mL). Treat the combined organic phases with a copper scavenging resin (e.g., Cuprisorb) or wash with saturated aqueous NH₄Cl to remove residual copper[3][6].
-
Isolation: Filter, concentrate under reduced pressure, and purify via flash column chromatography to yield the pure 1-methanesulfonyl-1,2,3-triazole.
Protocol B: One-Pot Diazo Transfer and CuAAC (Amine-to-Triazole)
Objective: Convert a primary amine to an azide using MsN₃, followed by in situ click chemistry with an alkyne. Scientific Rationale: Utilizing a K₂CO₃ buffer maintains the pH around 9.4, ensuring the primary amine remains deprotonated and nucleophilic without causing base-catalyzed hydrolysis of MsN₃[4]. Performing the CuAAC in the same pot bypasses the need to isolate low-molecular-weight organic azides, mitigating explosion hazards.
Step-by-Step Methodology:
-
Diazo Transfer: Dissolve the primary amine (1.0 mmol) in 10 mL of 0.05 M K₂CO₃ buffer. Add methanesulfonyl azide (1.5 mmol, 1.5 equiv).
-
Incubation & Validation: Stir at room temperature for 4-6 hours. Self-Validation: Take a 0.1 mL aliquot, extract into CH₂Cl₂, and perform IR spectroscopy. A strong, sharp absorption band at ~2100 cm⁻¹ confirms complete azide formation[1].
-
In Situ Click: To the same reaction vessel, add the terminal alkyne (1.2 mmol), followed by CuSO₄·5H₂O (10 mol%) and sodium ascorbate (20 mol%). Causality: Sodium ascorbate reduces Cu(II) to the catalytically active Cu(I) species in situ, initiating the cycloaddition without requiring a solvent exchange.
-
Completion: Stir for an additional 12-16 hours at room temperature.
-
Workup: Extract the product with CH₂Cl₂ (3 × 15 mL), wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify via recrystallization or chromatography.
Safety and Troubleshooting
While MsN₃ is significantly less shock-sensitive than smaller azides (e.g., sodium azide or hydrazoic acid), it remains an energy-rich compound[1].
-
Causality of Hazards: The azide functional group can decompose exothermically under extreme heat or in the presence of strong acids (releasing highly toxic and explosive HN₃ gas).
-
Mitigation: Always handle in a well-ventilated fume hood using non-sparking tools. Never concentrate MsN₃ solutions to complete dryness on a rotary evaporator at elevated temperatures (>40 °C)[3]. Store neat MsN₃ at -10 °C in a dark, dry environment[2].
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing Methanesulfonyl Azide Diazo Transfer Reactions
Welcome to the Advanced Organic Synthesis Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals facing yield and safety bottlenecks during diazo transfer reactions.
Methanesulfonyl azide (MsN₃) is a highly efficient, atom-economic reagent for synthesizing α-diazo carbonyl compounds. However, its energetic nature and sensitivity to reaction conditions often lead to suboptimal yields or hazardous laboratory situations. This guide bypasses generic advice, focusing strictly on the chemical causality behind experimental choices to help you build self-validating, high-yield protocols.
Core Workflow & Mechanistic Pathways
To troubleshoot effectively, we must first visualize the chemical lifecycle of MsN₃ in a modern synthetic workflow. The diagrams below map the operational workflow and the underlying molecular mechanism.
Workflow for in situ generation and diazo transfer using methanesulfonyl azide.
Mechanistic pathway of MsN3 generation via sulfene and subsequent diazo transfer.
Troubleshooting FAQs
Q1: I am losing yield during the isolation and concentration of methanesulfonyl azide. How can I prevent this?
A: You should never isolate MsN₃. Methanesulfonyl azide is a low-melting solid or oil that is highly shock-sensitive and prone to thermal 1 when concentrated[1]. The causality here is straightforward: concentrating the azide not only poses a severe explosion hazard but also degrades the active reagent, directly reducing the equivalents available for your diazo transfer.
Solution: Transition to an in situ generation protocol. By generating the reagent directly within the reaction mixture, it is consumed by the substrate as it is 2, maximizing both safety and atom economy[2].
Q2: My diazo transfer to a β-keto ester is stalling at 60% conversion. What mechanistic variables can I adjust?
A: Stalled conversions usually stem from a mismatch between substrate acidity and base strength, or improper stoichiometry.
-
Base Selection: While triethylamine (Et₃N) is the standard base for highly active methylene compounds, less acidic substrates require a stronger base. Switching to 3 can drive the enolate formation to completion[3].
-
Stoichiometry: Ensure you are using between 1.05 and 1.5 equivalents of MsN₃. Using exactly 1.0 equivalent can lead to a 10% drop in yield and complicate separation from unreacted starting 3[3].
-
Phase Dynamics: Excess water from the in situ generation can stall the transfer. Maintaining a single-phase system (e.g., at a dilute 0.08 M concentration) improves the reaction kinetics compared to a biphasic 4[4].
Q3: How do I efficiently separate the byproduct without resorting to column chromatography?
A: This is the primary advantage of MsN₃ over traditional reagents like tosyl azide (TsN₃). The cleavage of the cyclic triazene intermediate yields methanesulfonamide. Unlike p-toluenesulfonamide, methanesulfonamide is highly water-soluble and can be quantitatively removed by extracting the organic layer with 1 M aqueous 2[2].
Q4: We are scaling up. How do we maintain high yields while mitigating the explosive hazards of MsN₃?
A: Batch scaling of energetic diazo transfer reactions suffers from poor heat dissipation, leading to side reactions or thermal runaway. Transitioning to continuous flow processing provides superior process control. FlowNMR studies confirm that in the presence of Et₃N, methanesulfonyl chloride rapidly converts to MsN₃ via a 4 or methanesulfonyl triethylammonium intermediate[4]. By telescoping this generation directly into the diazo transfer in a flow reactor, you achieve consistent reagent combination and immediate consumption of the hazardous intermediate, often increasing yields significantly compared to batch 5[5].
Quantitative Reagent Comparison
To justify the switch to MsN₃, review this data summary comparing it against the industry standard, Tosyl Azide.
| Parameter | Methanesulfonyl Azide (MsN₃) | p-Toluenesulfonyl Azide (TsN₃) |
| Reactivity Profile | Highly reactive, excellent for β-keto esters | Broadly applicable, preferred for debenzoylative transfer |
| Byproduct Formed | Methanesulfonamide | p-Toluenesulfonamide |
| Byproduct Solubility | High aqueous solubility (easily removed via 1M NaOH) | Low aqueous solubility (often requires chromatography) |
| Atom Economy (Reagent MW) | 121.12 g/mol (Higher efficiency) | 197.21 g/mol (Lower efficiency) |
| Continuous Flow Suitability | Excellent (maintains single-phase at 0.08 M) | Good |
| Safety Profile | High explosion risk if concentrated (Use in situ) | Shock-sensitive (Use in situ) |
Self-Validating Protocol: In Situ Generation and Diazo Transfer
This protocol is designed as a self-validating system. Do not proceed to subsequent steps unless the validation checkpoints are met.
Objective: Safely generate MsN₃ and telescope directly into a diazo transfer to maximize yield and eliminate isolation hazards.
Materials:
-
Methanesulfonyl chloride (MsCl) (1.05 eq)
-
Sodium azide (NaN₃) (1.20 eq)
-
Active methylene substrate (e.g., β-ketoester) (1.00 eq)
-
Triethylamine (Et₃N) (1.10 eq)
-
Acetonitrile (MeCN) / Deionized Water
Step-by-Step Methodology:
-
Azide Solubilization: In a round-bottom flask equipped with a magnetic stir bar (use PTFE, never metal), dissolve NaN₃ in a minimal amount of cold deionized water. Dilute the aqueous solution with MeCN to achieve a final concentration of ~0.08 M to maintain a single-phase system.
-
Substrate Addition: Add the active methylene substrate to the stirring solution and cool the entire mixture to 0 °C using an ice bath.
-
In Situ Generation: Slowly add MsCl dropwise over 30 minutes.
-
Validation Checkpoint 1: Monitor the reaction by TLC (aliquot quenched in water/EtOAc). Confirm the complete consumption of MsCl before proceeding. This ensures no unreacted electrophile competes with the diazo transfer.
-
-
Enolate Formation & Transfer: Once MsCl is consumed, add Et₃N dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Validation Checkpoint 2: The solution may briefly change color as the cyclic triazene intermediate forms and cleaves. Monitor substrate disappearance via TLC.
-
-
Aqueous Workup: Quench the reaction with water. Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).
-
Byproduct Removal: Wash the combined organic layers with 1 M aqueous NaOH (2 x 50 mL).
-
Validation Checkpoint 3: Analyze the organic layer via TLC. The methanesulfonamide byproduct spot (highly polar) should be completely absent after the NaOH wash.
-
-
Isolation: Wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure (< 30 °C) to afford the pure diazo compound.
Sources
safe handling and long-term storage of methanesulfonyl azide solutions
Technical Support Center: Methanesulfonyl Azide (MsN 3 ) Handling & Storage
⚠️ CRITICAL SAFETY ALERT
STOP AND READ: Methanesulfonyl azide is a high-energy sulfonyl azide . While it is often cited as a "safer" alternative to Triflyl Azide (TfN 3 ) due to higher thermal stability, it remains potentially explosive , shock-sensitive, and thermally unstable.
-
NEVER distill or concentrate MsN 3 to dryness.
-
NEVER use ground glass joints (friction hazard).
-
ALWAYS use a blast shield when working with quantities > 1 mmol.
Module 1: The "In-Situ" Imperative (Preparation & Handling)
Q: Can I purchase or isolate neat Methanesulfonyl Azide for long-term storage? A: While some vendors supply MsN 3 as a solution, isolating it neat in your laboratory is strongly discouraged .
-
The Hazard: Pure MsN 3 has a decomposition enthalpy ( ΔHD ) of approximately -201 kJ/mol [1].[1] The onset of decomposition is roughly 120°C, but autocatalytic decomposition can occur at lower temperatures if impurities are present.
-
The Solution: The industry standard is In-Situ Generation .[2] This method generates the reagent immediately prior to use, eliminating the risks associated with isolating and storing the energetic pure compound.
Q: What is the safest solvent system for MsN 3 preparation? A: Acetonitrile (MeCN) or a biphasic DCM/Water system.
-
Why: MeCN is polar enough to solubilize the sodium azide precursor (often with a small water co-solvent) and inert toward the sulfonyl azide.
-
Protocol Insight: Modern flow chemistry protocols utilize MeCN/Water streams to generate MsN 3 and immediately react it, keeping the steady-state concentration of the hazardous azide low [2].
Diagram 1: Safe Usage Decision Tree
This logic flow dictates whether you should proceed with your current experimental design.
Figure 1: Decision matrix for handling MsN 3 . Isolation of the neat compound is a critical failure point in safety planning.
Module 2: Storage & Stability (If Isolation is Unavoidable)
Q: I have a commercially purchased solution or a synthesized stock. How do I store it? A: If you must store MsN 3 , it must be in solution and under strict environmental controls.
| Parameter | Recommendation | Scientific Rationale |
| Concentration | < 10% w/v (approx. 0.5 - 1.0 M) | Dilution acts as a thermal heat sink. In the event of decomposition, the solvent absorbs energy, preventing a runaway detonation. |
| Temperature | 2°C to 8°C (Refrigerated) | Arrhenius kinetics dictate that lower temperatures exponentially slow the rate of N 2 elimination (decomposition). |
| Container | Teflon (PFA/FEP) or HDPE | Avoid Ground Glass. Friction from opening a glass stopper with crystallized azide residue can trigger an explosion. |
| Light | Amber/Opaque | Azides are photolabile. UV exposure can cleave the N-N bond, generating highly reactive nitrenes and N 2 gas, pressurizing the vessel. |
| Headspace | Vented Cap (Septum with needle bleed) | If decomposition occurs, pressure must be allowed to escape to prevent vessel rupture. |
Q: What are the signs of degradation? A:
-
Color Change: Pure solutions are colorless. Yellowing indicates the formation of decomposition byproducts (often azo/hydrazo species or polymerization).
-
Precipitation: Danger. Solid precipitate may be degradation products or, worse, recrystallized MsN 3 or Sodium Azide. Do not agitate.
-
Pressure Buildup: Bulging septa indicate N 2 gas release.
Module 3: Emergency & Disposal (The "Kill" Protocol)
Q: How do I safely dispose of an old or excess MsN 3 solution? A: You cannot simply pour it down the drain (explosion/toxicity hazard) or rotovap it (explosion hazard). You must chemically quench it using the Staudinger Reduction .
The Chemistry: Triphenylphosphine (PPh 3 ) reacts with the azide to form a phosphazide, which eliminates N 2 to form an iminophosphorane (aza-ylide). Hydrolysis then yields the sulfonamide and triphenylphosphine oxide.
Step-by-Step Quenching Protocol:
-
Dilute: Ensure the MsN 3 solution is dilute (< 0.5 M) in a solvent like THF or DCM.
-
Prepare Quench: Dissolve 1.5 equivalents (relative to azide) of Triphenylphosphine (PPh 3 ) in THF.
-
Add Slowly: Add the PPh 3 solution to the azide solution at room temperature. Note: Nitrogen gas will evolve. Ensure ventilation.
-
Monitor: Stir for 2-3 hours. Monitor by TLC (disappearance of azide spot) or IR (disappearance of the characteristic ~2100 cm −1 azide peak).[2]
-
Hydrolyze: Add water to hydrolyze the intermediate.
-
Disposal: The resulting mixture contains Methanesulfonamide and Triphenylphosphine oxide.[2] These can be disposed of as standard organic chemical waste.
Diagram 2: Chemical Quenching Workflow
Visualizing the safe destruction pathway.[2]
Figure 2: The Staudinger reduction pathway for chemically neutralizing sulfonyl azides.
References
-
Thermal Stability and Explosive Hazard Assessment of Diazo Compounds and Diazo Transfer Reagents. Source: Organic Process Research & Development (ACS Publications) URL:[Link]
-
Mechanistic Study of In Situ Generation and Use of Methanesulfonyl Azide. Source: University College Cork / ResearchGate URL:[Link]
Technical Support Center: Purification of Diazo Compounds from Methanesulfonyl Azide Reactions
Welcome to the Technical Support Center for diazo transfer workflows. Methanesulfonyl azide (MsN₃) is widely utilized by researchers and drug development professionals as a highly atom-economical diazo transfer reagent. While it offers significant advantages over traditional reagents like tosyl azide (TsN₃)—most notably the ease of removing its primary byproduct, methanesulfonamide (MsNH₂)—improper workup conditions can lead to contaminated products, degraded diazo species, or severe safety hazards.
This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to ensure the safe and efficient purification of your organic products.
Troubleshooting Guide & FAQs
Q1: Why is the methanesulfonamide (MsNH₂) byproduct persisting in my organic phase after an aqueous workup? Causality & Solution: The persistence of MsNH₂ is almost always a thermodynamic issue related to the pH of your aqueous wash. Methanesulfonamide possesses a weakly acidic proton on its nitrogen atom due to the strong electron-withdrawing nature of the adjacent sulfonyl group, giving it a predicted pKa of approximately 10.87[1].
If you quench and wash your reaction with a mild base like saturated aqueous sodium bicarbonate (pH ~8.3), the sulfonamide remains protonated (neutral) and highly soluble in organic solvents like dichloromethane or ethyl acetate. According to the Henderson-Hasselbalch equation, achieving >99% deprotonation to force the byproduct into the aqueous phase requires a pH at least two units above the pKa (pH ≥ 12.87). Action: Switch your extraction wash to2[2]. This ensures the formation of the water-soluble sodium methanesulfonamide salt, allowing for a seamless liquid-liquid separation without the need for column chromatography.
Q2: My diazo product degrades during the 5% NaOH aqueous wash. How can I purify it without resorting to chromatography? Causality & Solution: While 5% NaOH is ideal for extracting MsNH₂, strong hydroxide solutions can trigger base-catalyzed degradation, hydrolysis, or unwanted cycloadditions in sensitive α-diazo carbonyls (particularly those lacking bulky protecting groups). Action: You must kinetically suppress the degradation of the diazo compound while maintaining the thermodynamic deprotonation of the sulfonamide.
-
Temperature Control: Perform the 5% NaOH wash at 0 °C using pre-chilled reagents. The deprotonation of MsNH₂ is near-instantaneous, whereas the degradation of the diazo product is a slower, temperature-dependent side reaction.
-
Alternative Mild Base: If degradation persists, use 10% aqueous Na₂CO₃ (pH ~11.5). While you may need three successive washes instead of one to fully partition the MsNH₂ into the aqueous layer, it is significantly gentler on base-sensitive diazo architectures.
Q3: How do I ensure no explosive, unreacted methanesulfonyl azide (MsN₃) remains in my crude mixture before concentration? Causality & Solution: Unreacted MsN₃ is a severe safety hazard; it is a potent explosive that decomposes rapidly at temperatures above 120 °C[3][4]. Unlike MsNH₂, intact MsN₃ does not possess an acidic proton and will not partition into a basic aqueous layer. If left unquenched, it will concentrate in your organic phase, posing a detonation risk during rotary evaporation. Action: Implement an in-line chemical quench. Thirty minutes prior to your aqueous workup, add a sacrificial, highly reactive methylene compound (e.g., 0.2 equivalents of ethyl acetoacetate) and a mild base to the reaction mixture. This forces any residual MsN₃ to undergo a final diazo transfer, converting the hazardous azide into harmless ethyl 2-diazo-3-oxobutanoate and MsNH₂. The newly formed MsNH₂ is then safely extracted into the aqueous base during your standard workup[5].
Quantitative Data: Reagent & Byproduct Comparison
To optimize your purification strategy, it is critical to understand the physicochemical differences between common diazo transfer byproducts.
| Diazo Transfer Reagent | Primary Byproduct | Byproduct pKa | Optimal Aqueous Wash | Atom Economy | Purification Difficulty |
| Methanesulfonyl Azide (MsN₃) | Methanesulfonamide | ~10.87 | 5% NaOH (pH > 13) | High | Low (Aqueous extraction) |
| Tosyl Azide (TsN₃) | p-Toluenesulfonamide | ~10.20 | 10% NaOH | Moderate | Medium (Often requires chromatography due to lipophilicity) |
| p-ABSA | p-Acetamidobenzenesulfonamide | ~9.50 | N/A (Precipitates out) | Low | Low (Filtration) |
Experimental Protocol: Self-Validating Diazo Transfer & Purification Workflow
This protocol utilizes the in situ generation of MsN₃ to mitigate explosive hazards[6], followed by a self-validating purification workflow designed to yield >95% pure diazo compounds without chromatography.
Step 1: In Situ Generation of MsN₃
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve sodium azide (1.2 equiv) in a 1:1 mixture of deionized water and acetonitrile.
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add methanesulfonyl chloride (1.0 equiv) dropwise over 30 minutes. Stir for 2 hours at room temperature.
Step 2: Diazo Transfer 4. To the in situ generated MsN₃ solution, add your active methylene substrate (0.9 equiv) followed by triethylamine (1.5 equiv). 5. Stir at room temperature until TLC indicates complete consumption of the substrate (typically 4–12 hours).
Step 3: Sacrificial Quench (Safety Critical) 6. Add ethyl acetoacetate (0.2 equiv) to the reaction mixture and stir for 30 minutes to consume all residual MsN₃.
Step 4: Biphasic Base Extraction 7. Dilute the reaction mixture with dichloromethane (DCM) and transfer to a separatory funnel. 8. Wash the organic layer with pre-chilled (0 °C) 5% aqueous NaOH (3 × 50 mL). Self-Validation: The aqueous layer will contain the deprotonated MsNH₂. 9. Immediately wash the organic layer with saturated aqueous NH₄Cl (1 × 50 mL) to neutralize any residual base, followed by brine (1 × 50 mL). 10. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure at < 30 °C.
Step 5: Analytical Validation 11. IR Spectroscopy: Confirm success by the presence of a strong diazo stretch (~2100 cm⁻¹) and the complete absence of broad N-H stretches (3200–3400 cm⁻¹), which would indicate residual MsNH₂ contamination.
Logical Workflow Diagram
Workflow for methanesulfonyl azide diazo transfer, sacrificial quenching, and base-extraction.
References
-
Organic Syntheses. "Working with Hazardous Chemicals: (E)-1-diazo-4-phenyl-3-buten-2-one." [Link]
-
National Center for Biotechnology Information (PMC). "Thermal Stability and Explosive Hazard Assessment of Diazo Compounds and Diazo Transfer Reagents."[Link]
-
Organic Syntheses. "Direct diazo transfer to ketone enolates." [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. orgsyn.org [orgsyn.org]
- 3. Methanesulfonyl azide - Wikipedia [en.wikipedia.org]
- 4. Thermal Stability and Explosive Hazard Assessment of Diazo Compounds and Diazo Transfer Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Troubleshooting Methanesulfonyl Azide Synthesis
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with research teams struggling with variable yields, difficult purifications, and safety hazards during diazo transfer reactions. Methanesulfonyl azide (MsN₃) is a highly efficient, atom-economical reagent, but its synthesis is fraught with competing side reactions—most notably hydrolysis—and severe explosion risks if isolated.
This guide deconstructs the mechanistic pitfalls of MsN₃ synthesis and provides a self-validating, field-proven protocol for its in situ generation to minimize side product formation.
Part 1: Frequently Asked Questions (Mechanistic Troubleshooting)
Q1: My diazo transfer yields are consistently low, and my aqueous wash is highly acidic. What is the primary side reaction occurring during MsN₃ synthesis? Expert Insight: The most common yield-killing side reaction is the hydrolysis of methanesulfonyl chloride (MsCl)[1]. MsCl is highly susceptible to nucleophilic attack by water. When the reaction is run in aqueous biphasic systems at elevated temperatures or over extended periods, water outcompetes the azide anion, yielding methanesulfonic acid[2]. Causality & Prevention: This hydrolysis not only consumes your starting material but also lowers the pH, which can protonate unreacted sodium azide to form highly toxic, volatile hydrazoic acid (HN₃). To suppress this, the addition of MsCl must be strictly controlled at 0 °C.
Q2: How can I accelerate MsN₃ formation to outcompete hydrolysis without compromising safety? Expert Insight: The traditional nucleophilic substitution of MsCl by NaN₃ under neutral conditions is sluggish, taking upwards of 40 minutes[3]. However, the addition of a base like triethylamine (Et₃N) fundamentally alters the mechanistic pathway. Real-time FlowNMR monitoring has proven that Et₃N catalyzes the rapid generation of a highly reactive sulfene or methanesulfonyl triethylammonium intermediate[4]. Causality & Prevention: This intermediate reacts almost instantaneously with the azide anion, dropping the reaction time from 40 minutes to mere seconds[3]. By telescoping the reaction and using Et₃N, you effectively eliminate the window of opportunity for hydrolysis.
Q3: I've seen protocols using dichloromethane (DCM) for extraction. Can I use it as the primary reaction solvent to avoid water entirely? Expert Insight: Absolutely not. While eliminating water avoids hydrolysis, DCM introduces a catastrophic safety hazard. Sodium azide can react with halogenated solvents to form di- and triazidomethane—compounds that are highly shock-sensitive and prone to supersonic detonation[1]. Causality & Prevention: Always use an acetonitrile/water (MeCN/H₂O) or acetone/water solvent system for the synthesis phase[1]. These systems provide the necessary dielectric constant to solubilize both the organic MsCl and the inorganic NaN₃ salt, ensuring a homogeneous reaction environment that prevents unreacted starting material.
Q4: Why do modern protocols emphasize in situ generation over isolating the MsN₃ reagent? Expert Insight: Isolated methanesulfonyl azide is a potent explosive[5]. Beyond the obvious physical hazards, isolating MsN₃ exposes it to ambient moisture and thermal degradation. In situ generation—where MsN₃ is synthesized and immediately consumed by the active methylene substrate in the same pot—is the gold standard[6]. Causality & Prevention: By generating MsN₃ in the presence of the substrate and Et₃N, the reagent is consumed the moment it is formed. This approach prevents the accumulation of explosive intermediates and eliminates transfer losses, directly translating to higher overall yields[6].
Part 2: Quantitative Impact & Visualizing the Mechanism
Table 1: Quantitative Impact of Side Reactions and Prevention Strategies
| Side Product | Mechanistic Origin | Causal Factor | Yield Impact | Prevention Strategy |
| Methanesulfonic Acid | Hydrolysis of MsCl | Excess H₂O, T > 0 °C | -15% to -30% | Maintain 0 °C; use Et₃N base to accelerate MsN₃ formation. |
| Methanesulfonamide | Hydrolysis of MsN₃ | Premature aqueous quench | -5% to -10% | Utilize in situ generated MsN₃ immediately; avoid isolation. |
| Di-/Triazidomethane | Solvent substitution | Halogenated solvents | Explosion Risk | Strictly use MeCN/H₂O or Acetone/H₂O solvent systems. |
| Unreacted MsCl | Mass transfer limit | Poor phase mixing | -10% to -20% | Rigorous stirring; validate conversion via ¹H NMR (δ 3.79 ppm). |
Mechanistic Divergence
Mechanistic pathways of MsN3 synthesis showing base-catalyzed acceleration vs. hydrolysis.
Part 3: Self-Validating Experimental Protocol
This protocol is engineered as a self-validating system. Do not proceed to subsequent steps without confirming the analytical checkpoints.
Telescoped In Situ Generation and Diazo Transfer
Step 1: Reagent Solubilization In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.2 equivalents of sodium azide (NaN₃) in a 3:1 mixture of acetonitrile and deionized water. Cool the mixture to 0 °C using an ice bath. Causality: The biphasic MeCN/H₂O system ensures complete dissolution of the inorganic azide, preventing localized concentration gradients that leave unreacted MsCl.
Step 2: Controlled Addition Slowly add 1.0 equivalent of methanesulfonyl chloride (MsCl) dropwise over 15 minutes. Maintain rigorous stirring. Causality: Dropwise addition controls the exotherm. Maintaining 0 °C suppresses the competitive hydrolysis of MsCl into methanesulfonic acid.
Step 3: Base-Catalyzed Acceleration Introduce 1.5 equivalents of triethylamine (Et₃N) dropwise. Causality: Et₃N shifts the mechanism from a slow direct substitution to a rapid sulfene/triethylammonium intermediate pathway, instantly converting MsCl to MsN₃.
Step 4: Analytical Checkpoint (Critical) Withdraw a 50 µL aliquot and analyze via ¹H NMR. Validation: Confirm the complete disappearance of the MsCl singlet (δ 3.79 ppm) and the emergence of the MsN₃ singlet (δ 3.35 ppm). Do not proceed until conversion is >98%. This ensures no unreacted MsCl remains to interfere with your substrate.
Step 5: Diazo Transfer Directly add 0.8 equivalents of your active methylene substrate to the reaction vessel at 0 °C. Allow the mixture to warm to room temperature and stir for 2–4 hours. Causality:In situ consumption prevents the accumulation of explosive MsN₃ and drives the reaction forward atom-economically.
Step 6: Aqueous Workup & Isolation Quench the reaction with saturated aqueous NaHCO₃. Extract with ethyl acetate (EtOAc). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Causality: The methanesulfonamide byproduct (MsNH₂) is highly soluble in basic aqueous solutions. It partitions cleanly into the aqueous layer, leaving the pure diazo compound in the organic phase.
Step-by-step workflow for the in situ generation of MsN3 and subsequent diazo transfer.
Sources
Validation & Comparative
methanesulfonyl azide vs imidazole-1-sulfonyl azide safety profile
This guide provides a critical, data-driven comparison between Methanesulfonyl Azide (MsN 3 ) and Imidazole-1-sulfonyl Azide (ISA), specifically focusing on the safety parameters that dictate their use in high-stakes drug development and organic synthesis environments.
Executive Summary
For decades, Methanesulfonyl Azide (MsN 3 ) served as a cost-effective but hazardous standard for diazo transfer. Its liquid state, high vapor pressure, and explosive potential created significant process safety risks. The introduction of Imidazole-1-sulfonyl Azide (ISA) , particularly as a hydrochloride or hydrogen sulfate salt, marked a paradigm shift toward "shelf-stable" energetic reagents.
While both reagents offer comparable chemical efficiency (yields >90% for primary amines), ISA salts demonstrate a superior safety profile by eliminating the risk of detonation associated with liquid azides and offering higher decomposition onset temperatures.
Chemical & Physical Safety Profile
The fundamental safety difference lies in the Carbon/Oxygen-to-Nitrogen ratio and the physical state of the reagent.
The "Azide Clock" Rule
A general heuristic for organic azide safety is the ratio (NC+NO)/NN≥3 .
-
MsN 3 (CH 3 SO 2 N 3 ): Ratio = (1+2)/3=1.0 . High Risk.
-
ISA (C 3 H 3 N 5 O 2 S): Ratio = (3+2)/5=1.0 .
-
Note: While the ratio is similar, the resonance stabilization of the imidazole ring and the lattice energy of the salt form (ISA·HCl or ISA·H 2 SO 4 ) drastically reduce sensitivity compared to the liquid MsN 3 .
-
Comparative Safety Data
| Parameter | Methanesulfonyl Azide (MsN 3 ) | Imidazole-1-sulfonyl Azide (ISA·HCl) | ISA·H 2 SO 4 (Preferred Salt) |
| Physical State | Colorless Liquid | White Crystalline Solid | White Crystalline Solid |
| Shock Sensitivity | High (Explosive) | Low / Insensitive | Insensitive |
| Friction Sensitivity | High | Low | Insensitive (> 360 N) |
| Decomposition ( Tonset ) | ~120 °C (Rapid, violent) | ~100–102 °C (Solid melt/dec) | 131 °C |
| Storage Stability | Poor (Hydrolyzes, volatile) | Moderate (Hydrolyzes to HN 3 ) | Excellent (Non-hygroscopic) |
| Explosion Risk | Detonation possible if isolated | Low, unless hydrolyzed | Negligible under standard conditions |
Critical Safety Note: Early reports labeled ISA·HCl as perfectly stable. However, subsequent studies revealed that upon long-term storage, ISA[1]·HCl can hydrolyze to release hydrazoic acid (HN 3 ) , creating a hidden explosion hazard.[1] The Hydrogen Sulfate (ISA·H 2 SO 4 ) salt was developed to solve this acidity/hydrolysis issue and is the recommended form for storage.
Mechanistic & Performance Analysis
Both reagents function via the same mechanism: nucleophilic attack of the amine on the terminal nitrogen of the azide, followed by elimination of the sulfonamide byproduct.
Reaction Efficiency
-
MsN 3 : Highly reactive due to the electron-withdrawing sulfonyl group. Often requires excess base.
-
ISA: The imidazole group acts as a superior leaving group. The reaction is often faster and cleaner because the byproduct (imidazole sulfonamide) is easily removed or water-soluble.
Typical Yield Comparison (Substrate: Phenylalanine Methyl Ester):
-
MsN 3 : 85–92% Yield (Requires chromatography).
-
ISA·HCl: 90–96% Yield (Often requires only filtration/washing).
Experimental Protocols
Protocol A: The "Gold Standard" – Synthesis of ISA·H 2 SO 4
Recommended for all standard laboratory applications due to maximum safety.
Reagents:
-
Sulfuryl chloride ( SO2Cl2 )[2]
-
Sodium azide ( NaN3 )
-
Chlorosulfonic acid (for H 2 SO 4 salt generation) or H 2 SO 4 in EtOAc.
Workflow:
-
Pre-cooling: Cool dry acetonitrile (MeCN) to 0 °C in an ice bath.
-
Azide Formation: Add NaN3 (1.0 equiv) carefully. Add SO2Cl2 (1.0 equiv) dropwise. Caution: Exothermic. Stir overnight at room temperature.
-
Imidazole Addition: Cool back to 0 °C. Add Imidazole (2.0 equiv) portion-wise. The second equivalent acts as a base to scavenge HCl.
-
Workup: Dilute with EtOAc, wash with water and saturated NaHCO3 . Dry organic layer ( MgSO4 ).
-
Salt Formation (The Critical Step):
-
Cool the filtrate to 0 °C.
-
Add H2SO4 (conc.) dropwise with vigorous stirring.
-
Observation: A thick white precipitate forms immediately.
-
-
Isolation: Filter the solid, wash with cold EtOAc, and dry under vacuum.
Self-Validating Check:
-
Product should be a free-flowing white powder.
-
Melting Point Check: If MP < 125 °C, impurities (or HCl salt) may be present. Target range: 130–132 °C.
Protocol B: In Situ Generation of MsN 3
Only use if ISA is unavailable. NEVER isolate MsN 3 .
Workflow:
-
Dissolve NaN3 (1.2 equiv) in minimal water.
-
Add MeCN (to create a homogeneous or biphasic system).
-
Add Methanesulfonyl chloride (MsCl, 1.0 equiv).
-
Stir for 2–3 hours. Do not heat.
-
Direct Use: Add the amine substrate and base (e.g., K2CO3 ) directly to this reaction mixture.
-
Quenching: After the diazo transfer is complete, quench with aqueous NaOH to destroy excess azide before workup.
Visualization of Safety Logic
The following diagram illustrates the decision matrix for selecting the appropriate reagent and the synthesis pathway for the safer ISA variant.
Caption: Decision tree prioritizing ISA·H 2 SO 4 for storage stability and impact insensitivity over the hazardous liquid MsN 3 .
References
-
Goddard-Borger, E. D., & Stick, R. V. (2007).[5][8] An Efficient, Inexpensive, and Shelf-Stable Diazotransfer Reagent: Imidazole-1-sulfonyl Azide Hydrochloride.[2][5][6][8] Organic Letters, 9(19), 3797–3800. Link
-
Goddard-Borger, E. D., & Stick, R. V. (2011).[2] Cautionary Note on the Preparation of Imidazole-1-sulfonyl Azide Hydrochloride. Organic Letters, 13(10), 2514. Link
-
Kitamura, M., Tashiro, N., & Okauchi, T. (2011). Imidazole-1-sulfonyl Azide Hydrogen Sulfate: An Efficient and Safe Reagent for the Synthesis of Azides.[1] Synlett, 2011(15), 2244–2246.
-
Hansen, L. B., et al. (2012). Sensitivities of Some Imidazole-1-sulfonyl Azide Salts. Journal of Organic Chemistry, 77(4), 1760–1764. Link
-
Green, S. P., et al. (2019). Thermal Stability and Explosive Hazard Assessment of Diazo Compounds and Diazo Transfer Reagents. Organic Process Research & Development, 24(1), 47–62. Link
Sources
- 1. Imidazole-1-sulfonyl azide - Wikipedia [en.wikipedia.org]
- 2. thieme-connect.com [thieme-connect.com]
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- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. An Efficient, Inexpensive, and Shelf-Stable Diazotransfer Reagent: Imidazole-1-sulfonyl Azide Hydrochloride [organic-chemistry.org]
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- 8. organic-chemistry.org [organic-chemistry.org]
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- 11. researchgate.net [researchgate.net]
Comparative Guide: Methanesulfonyl Azide vs. p-ABSA in Diazo Transfer Reactions
Introduction to Diazo Transfer Dynamics
The efficient and safe introduction of a diazo group onto active methylene compounds is a cornerstone transformation in modern organic synthesis, unlocking access to metal-carbenoid chemistry, cyclopropanations, and C–H insertions. This process, classically known as the Regitz diazo transfer, relies on sulfonyl azides acting as diazo donors to CH-acidic acceptors[1].
Historically, tosyl azide (TsN₃) was the default reagent. However, its significant shock sensitivity and the tedious chromatographic removal of its sulfonamide byproduct have driven the field toward superior alternatives[2]. As a Senior Application Scientist, I evaluate reagents not just on yield, but on operational safety and downstream purification logistics. This guide objectively compares the two leading modern reagents: methanesulfonyl azide (MsN₃) and p-acetamidobenzenesulfonyl azide (p-ABSA) , providing actionable, self-validating protocols for drug development professionals.
Mechanistic Principles and Workflow Logic
The causality behind choosing a specific diazo transfer reagent lies in the mechanism's terminal step. The reaction proceeds via the base-mediated deprotonation of the substrate to form an enolate, which subsequently attacks the terminal nitrogen of the sulfonyl azide[3]. The resulting triazene intermediate fragments to yield the desired diazo compound and a stoichiometric sulfonamide byproduct.
Mechanistic pathway of base-mediated diazo transfer and byproduct divergence.
Because the diazo product is often highly reactive, subjecting it to harsh purification (like prolonged silica gel chromatography) can degrade the yield. Therefore, the physical properties of the Sulfonamide Byproduct dictate the experimental design[4].
Methanesulfonyl Azide (MsN₃): Maximum Atom Economy and Aqueous Workup
Methanesulfonyl azide distinguishes itself through its exceptionally low molecular weight, providing superior atom economy compared to bulkier arylsulfonyl azides[3].
Causality of Experimental Design: The defining advantage of MsN₃ is its byproduct: methanesulfonamide. Because this byproduct is highly water-soluble, it can be entirely partitioned into an aqueous phase during workup, bypassing chromatography entirely[4]. However, isolated MsN₃ is highly energetic and poses a severe explosive hazard[5]. To mitigate this risk, modern protocols mandate its in situ generation, ensuring the energetic species is consumed as rapidly as it is formed[3].
Self-Validating Protocol: In Situ MsN₃ Diazo Transfer
Validation Checkpoint: The success of the workup is visually self-validating; the absence of solid precipitates in the organic layer confirms the complete aqueous sequestration of the methanesulfonamide byproduct.
-
Azide Generation: To a stirred solution of sodium azide (1.2 equiv) in acetonitrile at 0 °C, add methanesulfonyl chloride (1.1 equiv) dropwise. Stir for 1 hour at 0 °C to generate MsN₃ in situ[2].
-
Substrate Addition: Add the active methylene substrate (1.0 equiv) directly to the reaction flask containing the active MsN₃.
-
Base Addition: Introduce triethylamine (1.5 equiv) dropwise. Maintaining the temperature at 0 °C is critical here to control the exothermic enolate formation and prevent premature thermal degradation of the azide[2].
-
Reaction Progression: Allow the mixture to warm to room temperature. Monitor via TLC until the substrate is fully consumed (typically 2–4 hours).
-
Aqueous Quench & Extraction: Quench with saturated aqueous NaHCO₃. Extract the mixture with ethyl acetate (3x). The aqueous layer completely sequesters the methanesulfonamide byproduct[2].
-
Isolation: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the pure diazo compound.
p-Acetamidobenzenesulfonyl Azide (p-ABSA): Bench Stability and Scalability
For large-scale syntheses (>5 mmol) where the generation of energetic intermediates poses an unacceptable facility risk, p-ABSA is the reagent of choice[4].
Causality of Experimental Design: 6 reveal that p-ABSA has a decomposition onset temperature of approximately 100 °C, making it significantly more thermally stable and less impact-sensitive than MsN₃ or TsN₃[6]. The trade-off for this safety profile is the generation of p-acetamidobenzenesulfonamide, a bulky byproduct that is insoluble in water. To avoid chromatography, protocols leverage its insolubility in non-polar solvents to selectively precipitate it out of solution[3].
Self-Validating Protocol: Batch p-ABSA Diazo Transfer
Validation Checkpoint: The successful removal of the byproduct is physically validated by its rapid precipitation upon the addition of ether/hexane, leaving the highly soluble diazo product in the clear supernatant.
-
Preparation: In a round-bottom flask, dissolve the β-ketoester or 1,3-dicarbonyl substrate (1.0 equiv) in acetonitrile[2].
-
Reagent Addition: Add solid p-ABSA (1.1 to 1.5 equiv) directly to the solution. Its bench-stable nature allows for standard atmospheric weighing and transfer[4].
-
Base Addition: Add triethylamine (1.5 equiv) dropwise at room temperature.
-
Reaction Progression: Stir at room temperature for 4–12 hours, monitoring by TLC until complete consumption of the starting material.
-
Precipitation Workup: Concentrate the reaction mixture under reduced pressure to remove the polar acetonitrile solvent.
-
Trituration: Suspend the crude viscous residue in a mixture of diethyl ether and hexane (1:1). The p-acetamidobenzenesulfonamide byproduct will crash out as a dense white solid[3].
-
Isolation: Filter the suspension through a Celite pad to remove the byproduct. Concentrate the filtrate to obtain the diazo compound.
Quantitative Data Presentation
The following table synthesizes the operational and safety metrics for both reagents to guide experimental design, drawing from authoritative evaluations by 4[4] and 2[2].
| Metric | Methanesulfonyl Azide (MsN₃) | p-ABSA |
| Molecular Weight | 121.12 g/mol | 240.24 g/mol |
| Atom Economy | High | Low |
| Thermal Stability | Low (Shock & Heat Sensitive) | High (Onset of decomp. ~100 °C) |
| Byproduct | Methanesulfonamide | p-Acetamidobenzenesulfonamide |
| Byproduct Removal | Aqueous extraction (Water-soluble) | Trituration / Precipitation |
| Recommended Scale | Small to Medium (< 5 mmol) | Large Preparative Scale (> 5 mmol) |
| Handling Paradigm | Generated in situ | Bench-stable solid |
Strategic Decision Matrix
Selecting the appropriate diazo transfer reagent requires balancing the scale of the reaction against the acceptable purification burden. The decision matrix below outlines the logical flow for reagent selection in a process chemistry environment.
Logical decision tree for selecting MsN3 vs. p-ABSA based on scale and purification.
Sources
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Thermal Stability and Explosive Hazard Assessment of Diazo Compounds and Diazo Transfer Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
A Comprehensive Comparison Guide: Methanesulfonyl Azide vs. Tosyl Azide in Diazo Transfer
Introduction
The Regitz diazo transfer reaction is a cornerstone of organic synthesis, enabling the introduction of the versatile diazo functional group into activated methylene compounds[1]. This functional group serves as a critical precursor for carbene chemistry, cycloadditions, and Wolff rearrangements. The transformation relies heavily on sulfonyl azides as diazo donors, with methanesulfonyl azide (MsN₃) and tosyl azide (TsN₃) emerging as the most prevalent choices[1].
While both reagents are highly effective, their distinct reactivity profiles, byproduct properties, and inherent explosive hazards dictate their suitability for specific synthetic workflows[2]. This guide provides an objective, data-driven comparison to assist researchers in selecting the optimal reagent and designing safe, scalable protocols.
Reactivity and Synthetic Performance
Mechanism and Atom Economy
The diazo transfer process is initiated by the deprotonation of an activated methylene compound to form an enolate. This enolate nucleophilically attacks the terminal nitrogen of the sulfonyl azide, forming a triazene intermediate that collapses to yield the diazo product and a sulfonamide byproduct[1].
General mechanism of base-catalyzed diazo transfer using sulfonyl azides.
While TsN₃ is traditionally lauded for its high efficiency and broad applicability[1], MsN₃ offers a significantly higher atom economy due to its lower molecular weight[3].
The Byproduct Purification Challenge
The primary differentiator in synthetic utility between these two reagents lies in the chemical properties of their respective byproducts:
-
Tosyl Azide (TsN₃): The reaction generates p-toluenesulfonamide (TsNH₂). This byproduct is largely insoluble in water and often co-elutes with organic products, necessitating tedious chromatographic purification on silica gel or alumina[4],[5].
-
Methanesulfonyl Azide (MsN₃): The reaction yields methanesulfonamide (MsNH₂). Because MsNH₂ is highly water-soluble, it can be effortlessly removed from the reaction mixture via simple aqueous base extraction during the workup phase[1],[2]. This makes MsN₃ a superior choice when chromatography must be avoided.
Table 1: Reactivity and Synthetic Utility Comparison
| Feature | Methanesulfonyl Azide (MsN₃) | Tosyl Azide (TsN₃) |
| Atom Economy | High[3] | Lower[1] |
| Reactivity | Highly effective; rapid in situ generation[3] | Standard benchmark; highly efficient[4] |
| Byproduct | Methanesulfonamide (MsNH₂) | p-Toluenesulfonamide (TsNH₂) |
| Purification | Aqueous extraction (highly water-soluble)[2] | Silica/Alumina Chromatography required[4] |
| Cost-Effectiveness | Low-cost precursors (MsCl + NaN₃)[6] | Economical for large-scale batch synthesis[1] |
Thermal Stability and Explosion Risk (DSC Data)
Both MsN₃ and TsN₃ are energetic materials classified as potentially explosive and are highly sensitive to shock, friction, and thermal stress[1],[6]. Differential Scanning Calorimetry (DSC) data reveals the severe energetic potential of these reagents.
Sulfonyl azides exhibit a high average decomposition enthalpy (ΔH_D) of approximately -201 kJ mol⁻¹, indicating a massive energy release upon decomposition[6],[7].
-
Thermal Onset: MsN₃ begins to decompose around 110–130 °C (specifically noted to decompose rapidly from 120 °C)[6],[8]. TsN₃ exhibits a slightly higher onset temperature of ~120–140 °C[8].
-
Impact Sensitivity: Both compounds are shock-sensitive in their neat forms. The Yoshida correlation applied to DSC data predicts significant impact sensitivity for sulfonyl azides and their resulting diazo compounds[7].
Table 2: Thermal and Explosive Hazard Data
| Property | Methanesulfonyl Azide (MsN₃) | Tosyl Azide (TsN₃) |
| Decomposition Enthalpy (ΔH_D) | ~ -201 kJ mol⁻¹[6],[8] | ~ -201 kJ mol⁻¹[7],[8] |
| Onset Temperature (T_onset) | 110 – 130 °C[8] | 120 – 140 °C[8] |
| Impact / Friction Sensitivity | Shock and friction sensitive[8] | Shock and friction sensitive[8] |
| Safe Handling Strategy | In situ generation or continuous flow[6],[3] | Solution handling; avoid neat isolation[9] |
Causality Note: The explosive nature of these azides stems from the thermodynamically favorable release of dinitrogen (N₂) gas. Concentrating or heating these reagents above 100 °C dramatically increases the probability of a runaway exothermic decomposition[6],[3].
Experimental Workflows & Safety Protocols
To mitigate the explosion risks associated with isolating neat sulfonyl azides, modern protocols emphasize in situ generation or continuous flow telescoping[9],[3].
Telescoped continuous flow workflow for in situ azide generation and diazo transfer.
Protocol 1: In Situ Generation of MsN₃ and Diazo Transfer (Batch)
This self-validating protocol avoids the isolation of explosive MsN₃ by generating it directly in the reaction vessel prior to the addition of the active methylene compound[1],[3].
Materials: Methanesulfonyl chloride (MsCl), Sodium azide (NaN₃), Activated methylene compound (e.g., β-ketoester), Triethylamine (Et₃N), Acetonitrile/Water. Step-by-Step Procedure:
-
Azide Preparation: In a fume hood behind a blast shield, dissolve NaN₃ (1.2 equiv.) in a minimal amount of water and dilute with acetonitrile.
-
Generation: Cool the mixture to 0 °C. Add MsCl (1.1 equiv.) dropwise. Stir for 40 minutes to ensure complete formation of MsN₃ (monitored via FlowNMR or TLC)[3].
-
Substrate Addition: Add the activated methylene compound (1.0 equiv.) to the solution at 0 °C.
-
Diazo Transfer: Slowly add Et₃N (1.5 equiv.). The reaction will turn yellow/orange. Stir at 0 °C for 1 hour, then warm to room temperature.
-
Aqueous Workup: Quench with saturated aqueous NH₄Cl. Extract with dichloromethane. Wash the organic layer extensively with 10% aqueous NaOH to remove the water-soluble methanesulfonamide byproduct[2]. Dry over MgSO₄ and concentrate in vacuo (water bath < 30 °C).
Protocol 2: Large-Scale Diazo Transfer using TsN₃ (Batch)
For reactions where TsN₃ is preferred due to substrate compatibility, the following protocol utilizes pre-formed TsN₃ in solution[1],[4].
Materials: Tosyl azide (TsN₃, 15% solution in toluene), Activated methylene compound, Potassium carbonate (K₂CO₃), Acetonitrile. Step-by-Step Procedure:
-
Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve the activated methylene compound (1.0 equiv.) in acetonitrile[4].
-
Base Addition: Add K₂CO₃ (1.1 equiv.) and stir for 5 minutes at room temperature[4].
-
Reagent Addition: Carefully add the TsN₃ solution (1.0 equiv.) dropwise. Never handle neat TsN₃.
-
Reaction: Stir the mixture at room temperature for 12–14 hours. Monitor completion via TLC.
-
Purification: Filter the crude mixture through a short pad of silica gel to remove inorganic salts. Concentrate under reduced pressure.
-
Chromatography: Purify the residue via flash column chromatography (silica gel or alumina) to separate the diazo product from the p-toluenesulfonamide byproduct[4],[5].
Conclusion
The choice between Methanesulfonyl azide and Tosyl azide hinges on the balance between purification logistics and scale. TsN₃ remains a highly reliable, economical reagent for broad applications, provided the laboratory is equipped to handle the requisite chromatographic removal of p-toluenesulfonamide[1],[4]. Conversely, MsN₃ is synthetically superior when ease of purification is paramount, as its byproduct is easily washed away with aqueous base[1],[2]. Regardless of the choice, both reagents pose severe explosive hazards (ΔH_D ~ -201 kJ mol⁻¹) and must be handled in solution, preferably via in situ generation or continuous flow technologies[6],[7].
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. cora.ucc.ie [cora.ucc.ie]
- 4. Diazo-Transfer Reactions to 1,3-Dicarbonyl Compounds with Tosyl Azide [organic-chemistry.org]
- 5. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 6. Buy Methanesulfonyl azide | 1516-70-7 [smolecule.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
Validation of Diazo Transfer Efficiency with Methanesulfonyl Azide
A Comparative Technical Guide for Process Chemists & Researchers[1][2]
Executive Summary
Diazo transfer is a pivotal transformation in the synthesis of α -diazo carbonyl compounds, which serve as precursors for carbenoid chemistry (e.g., Wolff rearrangement, C–H insertion).[1][2] While Triflyl Azide (TfN 3 ) and Imidazole-1-sulfonyl Azide are common alternatives, Methanesulfonyl Azide (MsN 3 ) occupies a unique niche: it balances high reactivity with superior atom economy and, crucially, a simplified purification workflow.[2]
This guide provides a rigorous framework for validating the efficiency of MsN 3 -mediated diazo transfer. It moves beyond simple yield calculations to include structural validation (NMR/IR), safety profiling (DSC), and comparative benchmarking against industry alternatives.
Part 1: Reagent Landscape Analysis
Objective: Contextualize MsN 3 performance against standard alternatives to justify experimental selection.
The choice of diazo transfer reagent is often a trade-off between safety , reactivity , and downstream processability . The table below synthesizes experimental data to highlight where MsN 3 excels.
| Feature | Methanesulfonyl Azide (MsN 3 ) | Triflyl Azide (TfN 3 ) | Imidazole-1-sulfonyl Azide | p-ABSA |
| Reactivity | High (Suitable for most activated methylenes) | Very High (Gold standard for amines) | High (Comparable to TfN 3 ) | Moderate (Slow with hindered substrates) |
| Atom Economy | Excellent (MW ~121 g/mol ) | Poor (MW ~175 g/mol + Tf 2 O cost) | Moderate | Poor (Large aromatic scaffold) |
| Byproduct Removal | Facile (Methanesulfonamide is water-soluble) | Difficult (Requires chromatography) | Moderate (Precipitates or requires wash) | Difficult (Often requires filtration/chromatography) |
| Safety Profile | High Energy (Explosive if isolated; use in situ) | Dangerous (Explosive; shelf-life issues) | Stable (Shelf-stable solid; shock insensitive) | Stable (Solid, safe to handle) |
| Cost Efficiency | High (Cheap precursors: MsCl + NaN 3 ) | Low (Tf 2 O is expensive) | High (Cheap precursors) | Moderate |
Key Insight: MsN 3 is the superior choice for scale-up when chromatography must be avoided. The byproduct, methanesulfonamide ( pKa ~10.8), is easily removed via a basic aqueous wash ( pH>11 ), leaving the neutral diazo product in the organic phase.
Part 2: The Validation Framework
Objective: Define a self-validating system to ensure reaction success and safety.
Validation of diazo transfer is not binary (worked/didn't work). It requires a multi-tiered approach to confirm conversion, purity, and energetic safety.
1. In-Process Monitoring (The "Eyes" of the Reaction)
-
Infrared Spectroscopy (ReactIR/FT-IR):
-
Target: Monitor the disappearance of the azide peak ( ∼2120 cm−1 ) of MsN 3 and the appearance of the intense diazo stretch ( ∼2100−2150 cm−1 ).
-
Note: Because these regions overlap, look for the shift in intensity and the disappearance of the carbonyl stretch of the starting material if it is an α -methylene ketone (shift from ∼1720 cm−1 to ∼1650 cm−1 for α -diazo ketones due to resonance).
-
-
TLC Visualization:
-
Diazo compounds are often bright yellow.
-
Stain: Phosphomolybdic Acid (PMA) or UV. Caution: Diazo compounds can decompose on silica.
-
2. Structural Confirmation (The "Truth" of the Reaction)
-
1 H NMR Validation:
-
Alpha-Proton Loss: The most definitive proof is the disappearance of the protons on the activated methylene carbon (the α -protons).
-
Shift of Neighbors: Protons adjacent to the diazo group will experience a shielding effect compared to the starting carbonyl compound.
-
-
13 C NMR:
-
The carbon attached to the diazo group ( C=N2 ) typically appears typically between 40–80 ppm , significantly upfield from the starting alkene or enol carbons.
-
3. Safety Validation (DSC)
-
Differential Scanning Calorimetry (DSC): Before scaling >1g, run a DSC on the crude mixture.
-
MsN 3 Hazard: MsN 3 has a decomposition enthalpy ( ΔHD ) of approx. -200 kJ/mol . Ensure the reaction mixture does not contain residual MsN 3 before concentration.
Part 3: Experimental Workflow & Mechanism
Objective: Visualize the in situ generation and transfer protocol to minimize handling of hazardous azides.
Mechanistic Pathway & Logic
The reaction proceeds via a Diazo Transfer mechanism.[1][3][4][5][6][7]
-
Activation: Base deprotonates the activated methylene to form an enolate.
-
Attack: The enolate attacks the terminal nitrogen of MsN 3 .
-
Fragmentation: A retro-ene-type fragmentation or base-mediated elimination releases the diazo compound and the sulfonamide anion.
Figure 1: Optimized workflow for in situ MsN 3 generation and diazo transfer, highlighting the critical aqueous wash step for purification.
Part 4: Validated Experimental Protocol
Protocol: In Situ Generation of MsN 3 and Diazo Transfer to β -Keto Esters
Safety Warning: MsN 3 is potentially explosive.[1][8] Do not isolate neat MsN 3 . Perform all steps behind a blast shield.
Materials:
-
Methanesulfonyl chloride (MsCl)[6]
-
Sodium azide (NaN 3 )
-
Base: Triethylamine (Et 3 N) or DBU[2]
-
Solvent: Acetonitrile (MeCN)[3]
Step-by-Step Methodology:
-
Generation of MsN 3 :
-
To a suspension of NaN 3 (1.2 equiv) in MeCN (3 mL/mmol) at 0 °C, add MsCl (1.1 equiv) dropwise.
-
Stir at 0 °C to RT for 2–3 hours. Validation: Aliquot NMR can confirm conversion of MsCl (shift of methyl peak) to MsN 3 .
-
-
Diazo Transfer:
-
Cool the MsN 3 suspension to 0 °C.
-
Add the activated methylene substrate (1.0 equiv).
-
Add Et 3 N (1.2 equiv) dropwise. Note: Exothermic.[9]
-
Stir at RT for 4–12 hours.
-
-
Validation (In-Process):
-
Perform TLC.[3] If starting material remains, add small portions of base.
-
-
Workup (The Purification Hack):
-
Dilute with Et 2 O or EtOAc.
-
Critical Step: Wash with 10% NaOH (or sat. NaHCO 3 for sensitive substrates). This converts the byproduct (MsNH 2 ) into its water-soluble salt (MsNH − Na + ).
-
Wash with brine, dry over MgSO 4 , and concentrate carefully (do not heat >30 °C).
-
Part 5: Troubleshooting & Validation Logic
Use this decision tree to diagnose low efficiency.
Figure 2: Diagnostic logic for validating diazo transfer efficiency.
References
-
Taber, D. F.; Ruckle, R. E.; Hennessy, M. J. (1986). Mesyl Azide: A Superior Reagent for Diazo Transfer. Journal of Organic Chemistry, 51(21), 4077–4078.
-
Goddard-Borger, E. D.; Stick, R. V. (2007).[10][11] An Efficient, Inexpensive, and Shelf-Stable Diazotransfer Reagent: Imidazole-1-sulfonyl Azide Hydrochloride.[10][11] Organic Letters, 9(19), 3797–3800.
-
Lynch, D.; O'Mahony, R. M.; McCarthy, D. G.; et al. (2019).[4] Mechanistic Study of In Situ Generation and Use of Methanesulfonyl Azide as a Diazo Transfer Reagent with Real-Time Monitoring by FlowNMR. European Journal of Organic Chemistry.[4]
-
Green, S. P.; Wheelhouse, K. M.; Payne, A. D.; et al. (2020). Thermal Stability and Explosive Hazard Assessment of Diazo Compounds and Diazo Transfer Reagents. Organic Process Research & Development, 24(1), 67–84.
Sources
- 1. benchchem.com [benchchem.com]
- 2. grokipedia.com [grokipedia.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. cora.ucc.ie [cora.ucc.ie]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Thermal Stability and Explosive Hazard Assessment of Diazo Compounds and Diazo Transfer Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Azide synthesis by diazotransfer [organic-chemistry.org]
- 11. An Efficient, Inexpensive, and Shelf-Stable Diazotransfer Reagent: Imidazole-1-sulfonyl Azide Hydrochloride [organic-chemistry.org]
Analytical Methods for Quantifying Methanesulfonyl Azide Concentration
Executive Summary
Methanesulfonyl azide (MsN 3 ) is a high-utility reagent for diazo transfer reactions and click chemistry, yet its quantification presents a unique analytical paradox: it is synthetically valuable but thermally unstable and lacks a strong chromophore.
This guide objectively compares the three primary analytical methodologies available to researchers: HPLC-UV , Quantitative NMR (qNMR) , and In-Situ FTIR .
The Verdict:
-
For Routine Purity & QC: HPLC-UV (at 210 nm) is the workhorse, provided high-purity solvents are used to mitigate baseline noise.
-
For Absolute Quantification & Standardisation: qNMR is the gold standard, offering structural certainty without reference standards.
-
For Process Safety & Kinetics: In-Situ FTIR is superior for monitoring reaction completion without sampling.
-
CRITICAL WARNING: Gas Chromatography (GC) is NOT recommended due to the onset of explosive thermal decomposition at temperatures >120 °C.
Part 1: The Analytical Challenge
Methanesulfonyl azide (CAS: 1516-70-7) is a low-melting sulfonyl azide. Its analysis is governed by two critical physicochemical properties:
-
Thermal Instability: MsN 3 decomposes exothermically above 120 °C. This precludes standard GC-FID/MS methods, which require vaporization in injection ports often set >200 °C.
-
Lack of Conjugation: Unlike tosyl azide (TsN 3 ), MsN 3 lacks an aromatic ring. It does not absorb strongly in the standard UV range (254 nm). Detection relies on the weak azide absorption band (~210 nm) or the methyl group signal in NMR.
Analytical Decision Matrix
Figure 1: Analytical Decision Matrix for MsN 3 quantification. Note the explicit exclusion of GC for safety reasons.
Part 2: Detailed Methodologies
Method A: HPLC-UV (The Routine Workhorse)
Principle: Reversed-phase chromatography separates MsN 3 from reaction byproducts (e.g., sodium mesylate). Detection is achieved by monitoring the azide ( −N3 ) absorption band at low UV wavelengths.
Why it works: While MsN 3 lacks aromaticity, the azide group exhibits a distinct absorption maximum near 210 nm.
Experimental Protocol
-
Instrument: Agilent 1200 Series or equivalent with DAD/VWD.
-
Column: C18 Stationary Phase (e.g., Waters XBridge or Hypersil ODS), 4.6 x 150 mm, 3.5 µm.
-
Mobile Phase:
-
Solvent A: Water (0.1% H3PO4 or Ammonium Acetate to buffer pH).
-
Solvent B: Acetonitrile (HPLC Grade).
-
-
Gradient: 5% B to 95% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: 210 nm (Reference: 360 nm).
-
Temperature: 25 °C (Ambient).
Data Interpretation:
-
Retention Time: MsN 3 is relatively polar compared to tosyl azide but less polar than salts. Expect elution early-to-mid gradient.
-
Interference: At 210 nm, many solvents (acetone, ethyl acetate) and impurities absorb. Blank subtraction is mandatory.
Pros: High sensitivity (LOD ~10 ppm); robust for trace analysis. Cons: Non-specific detection wavelength; requires external calibration standards.
Method B: Quantitative NMR (qNMR) (The Gold Standard)
Principle: Proton ( 1H ) NMR allows for absolute quantification by comparing the integration of the MsN 3 methyl singlet to a certified internal standard (IS).
Why it works: The methyl group of MsN 3 appears as a sharp singlet at ~3.20–3.35 ppm (solvent dependent), a region often clear of aliphatic impurities.
Experimental Protocol
-
Internal Standard Selection: Dimethyl sulfone ( δ 3.0 ppm) or Benzyl benzoate. The IS must be non-volatile and non-reactive with azides.
-
Sample Prep:
-
Weigh ~20 mg of MsN 3 sample (precision ± 0.01 mg).
-
Weigh ~10 mg of Internal Standard (precision ± 0.01 mg).
-
Dissolve in 0.6 mL CDCl3 or CD3CN .
-
-
Acquisition Parameters:
-
Pulse Angle: 90°.
-
Relaxation Delay ( D1 ): 60 seconds (Critical: Must be 5×T1 to ensure full relaxation for quantitative accuracy).
-
Scans: 16–32.
-
-
Calculation: Px=IstdIx×NxNstd×MstdMx×WxWstd×Pstd
Where I = Integration, N = Number of protons, M = Molar mass, W = Weight, P = Purity.[1]
Pros: No reference standard of MsN 3 required; structural verification included. Cons: Lower sensitivity than HPLC; requires relatively large sample mass (~10-20 mg).
Method C: In-Situ FTIR (Process Monitoring)
Principle: Real-time monitoring of the asymmetric azide stretching vibration.
Why it works: The azide group has a very strong, unique dipole change resulting in a peak at ~2100–2150 cm −1 . This region is typically a "silent region" in IR, free from overlap with carbonyls or C-H bonds.
Experimental Workflow
-
Probe: Diamond ATR or Flow Cell.
-
Target Peak: 2120 cm −1 (Azide stretch).
-
Secondary Peak: 1160 cm −1 (Sulfonyl stretch – overlap risk with MsCl).
Application: Ideal for monitoring the "safety quench" of residual MsN 3 or its consumption in a diazo transfer reaction. When the peak at 2120 cm −1 disappears, the hazardous azide is consumed.
Part 3: Comparative Analysis
The following table summarizes the performance metrics for each method based on experimental validation.
| Feature | HPLC-UV (210 nm) | qNMR ( 1H ) | In-Situ FTIR |
| Specificity | Moderate (Low wavelength) | High (Structural ID) | High (Functional group) |
| Limit of Quantitation (LOQ) | ~10 ppm | ~1000 ppm (0.1%) | ~500 ppm |
| Linearity ( R2 ) | > 0.999 | > 0.999 | > 0.99 |
| Sample Destructive? | No (but diluted) | No | No (In-line) |
| Safety Profile | Good (Dilute solution) | Good (Small scale) | Best (No handling) |
| Primary Use Case | Trace impurity analysis | Purity assay of reagents | Reaction kinetics |
Safety Warning: The GC Exclusion
Do not use Gas Chromatography (GC) for MsN 3 quantification. Experimental data confirms that sulfonyl azides begin to decompose at temperatures as low as 120 °C. Standard GC injection ports (200–250 °C) will cause:
-
Inaccurate Results: Thermal degradation leads to false negatives.
-
Explosion Hazard: Accumulation of azide residues in the liner or column can lead to over-pressurization and rupture.
Part 4: References
-
Lynch, D., et al. (2019). Mechanistic Study of In Situ Generation and Use of Methanesulfonyl Azide as a Diazo Transfer Reagent with Real-Time Monitoring by FlowNMR. Journal of Organic Chemistry. Retrieved from [Link]
-
Andrensek, S. (2016).[2] Determination of azide impurity in sartans using reversed-phase HPLC with UV detection. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]
-
University of Illinois. (2023). NMR Chemical Shifts of Common Solvents and Impurities. Retrieved from [Link]
Sources
Safety Operating Guide
Personal protective equipment for handling Methanesulfonyl azide
Advanced Laboratory Safety Protocol: Handling, PPE, and Disposal of Methanesulfonyl Azide
Methanesulfonyl azide (MsN₃) is a highly effective diazo-transfer reagent widely utilized in organic synthesis and drug development to convert active methylene compounds into α-diazo carbonyl derivatives. However, its utility is paired with severe inherent hazards: it is a high-energy, shock-sensitive, and thermally unstable compound capable of explosive decomposition[1][2].
As a Senior Application Scientist, I emphasize that working with MsN₃ requires a rigorous, self-validating safety framework. This guide outlines the essential personal protective equipment (PPE), operational logistics, and validated quenching protocols required to handle this reagent safely in a professional laboratory setting.
Quantitative Hazard Profile
Understanding the thermodynamic instability of MsN₃ is the foundation of safe handling. The compound's high nitrogen content drives a highly exothermic decomposition profile.
Table 1: Thermodynamic and Physical Hazard Data for Methanesulfonyl Azide
| Property | Value | Operational Implication |
| Molecular Formula | CH₃N₃O₂S | High energy density; prone to rapid N₂ gas evolution[1]. |
| Decomposition Enthalpy ( ΔHD ) | ~ -201 kJ/mol | Highly exothermic decomposition. Indicates a severe explosion risk if thermal runaway occurs[3]. |
| Decomposition Onset | ~ 120 °C | Absolute thermal ceiling. Operations must strictly avoid heating; decomposition can trigger a supersonic detonation[2][3]. |
| Impact Sensitivity | High | Shock-sensitive. Dropping a flask or using excessive friction can initiate detonation[1]. |
Personal Protective Equipment (PPE) & Engineering Controls
Standard laboratory PPE is insufficient for handling isolated sulfonyl azides. The following enhanced protective measures are mandatory to mitigate the risk of shrapnel and chemical exposure in the event of an energetic release[4].
-
Engineering Controls: All manipulations must be conducted inside a certified, high-flow chemical fume hood. The sash must be pulled down to the lowest operable level. A heavy-duty polycarbonate blast shield must be placed between the operator and the reaction vessel[4].
-
Body Protection: A flame-retardant (FR) laboratory coat is required. Avoid synthetic materials that can melt to the skin during a flash fire.
-
Hand Protection: Heavy-duty, chemical-resistant gloves (e.g., thick Nitrile or Butyl rubber) must be worn. If handling concentrated or neat MsN₃, Kevlar-lined gloves under the chemical gloves can provide additional shrapnel protection[4].
-
Eye and Face Protection: Chemical splash goggles must be worn underneath a full-face shield to protect the eyes and neck from flying glass and corrosive byproducts[4].
-
Equipment Restrictions: Never use metal spatulas (especially those containing heavy metals like copper, lead, or zinc). Azides can react with heavy metals to form highly sensitive, explosive metal azide salts. Use only Teflon-coated or plastic spatulas[4].
Operational Logistics and Handling Plan
The safest way to handle MsN₃ is to avoid isolating it altogether. Whenever possible, design your synthetic route to generate MsN₃ in situ (e.g., from methanesulfonyl chloride and sodium azide directly in the reaction vessel)[1][2]. If isolation or handling of the stock reagent is unavoidable, adhere to the following logic-driven protocol:
Step-by-Step Handling Methodology:
-
Scale Limitation: Restrict the reaction scale to the absolute minimum required (ideally < 5 grams of active azide).
-
Temperature Management: Maintain the reagent at or below room temperature at all times. If the reaction requires an exotherm, utilize a controlled cooling bath (e.g., ice/water) to ensure the internal temperature never exceeds 80 °C, as browning and rapid decomposition begin approaching this threshold[1][5].
-
Inert Atmosphere: Purge the reaction vessel with Argon or Nitrogen. While MsN₃ is not strictly air-sensitive, an inert atmosphere prevents moisture-induced side reactions and displaces oxygen, reducing the severity of a potential secondary fire.
-
Friction Avoidance: Do not use ground-glass joints that require excessive force or twisting, as the friction can detonate trace azide trapped in the grease/joint. Use Teflon sleeves where applicable.
Validated Disposal and Quenching Plan
Unused MsN₃ or reaction waste containing unreacted azide must be chemically destroyed (quenched) before disposal. The most reliable and safe method is the Staudinger Reduction using Triphenylphosphine (PPh₃). PPh₃ selectively attacks the terminal nitrogen of the azide, forming a phosphazene intermediate that safely off-gasses nitrogen (N₂) and hydrolyzes to a stable sulfonamide[4].
Step-by-Step Quenching Methodology:
-
Preparation & Dilution: Behind a blast shield, transfer the MsN₃ waste to a round-bottom flask equipped with a magnetic stir bar. Dilute the mixture with anhydrous Tetrahydrofuran (THF) so that the final azide concentration is strictly < 1.0 M [4]. Causality: Dilution is critical because the Staudinger reduction is exothermic; high concentrations could lead to thermal runaway.
-
Reagent Preparation: In a separate flask, prepare a solution of Triphenylphosphine (1.1 to 1.5 molar equivalents relative to the estimated azide content) in THF[4].
-
Controlled Addition: Under vigorous stirring and an inert atmosphere, add the PPh₃ solution to the azide waste dropwise using an addition funnel at room temperature. Observe the controlled evolution of nitrogen gas bubbles[4].
-
Reaction Monitoring: Continue stirring at room temperature until all gas evolution ceases. To ensure complete destruction, stir for a minimum of 2 hours[4].
-
Analytical Verification (Self-Validating Step): Do not assume the quench is complete based solely on visual cues. Take a small aliquot of the mixture and perform Infrared (IR) Spectroscopy. The complete disappearance of the strong, characteristic azide stretching band at ~2100 cm⁻¹ confirms total neutralization[4].
-
Final Disposal: Once verified, the resulting mixture (now containing safe methanesulfonamide and triphenylphosphine oxide) can be transferred to a standard hazardous organic waste container in accordance with institutional EHS regulations[4][6].
Workflow Visualization
Workflow for the chemical quenching of methanesulfonyl azide using triphenylphosphine.
References
-
Working with Hazardous Chemicals - Organic Syntheses Source: Organic Syntheses, Inc. URL:[Link]
-
Thermal Stability and Explosive Hazard Assessment of Diazo Compounds and Diazo Transfer Reagents Source: Organic Process Research & Development - ACS Publications URL:[Link]
Sources
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
